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  • Product: 1-(oxan-4-yl)azetidin-3-olhydrochloride
  • CAS: 2034621-00-4

Core Science & Biosynthesis

Foundational

1-(Oxan-4-yl)azetidin-3-ol Hydrochloride: A Strategic sp³-Rich Building Block

Technical Guide & Application Note Part 1: Executive Summary In the modern era of "escaping from flatland," 1-(oxan-4-yl)azetidin-3-ol hydrochloride (CAS: 2034621-00-4) has emerged as a high-value intermediate. It repres...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Application Note

Part 1: Executive Summary

In the modern era of "escaping from flatland," 1-(oxan-4-yl)azetidin-3-ol hydrochloride (CAS: 2034621-00-4) has emerged as a high-value intermediate. It represents a strategic fusion of two saturated heterocycles: the strained, rigid azetidine and the polar, metabolic-stabilizing tetrahydropyran (oxane) .

For drug development professionals, this compound is not merely a reagent; it is a physicochemical tuner . By replacing larger, lipophilic moieties (like N-methylpiperazine or morpholine) with this scaffold, researchers can often lower logP, increase aqueous solubility, and introduce novel exit vectors for side-chain attachment, all while maintaining a low molecular weight footprint.

Part 2: Chemical Identity & Structural Analysis

Nomenclature and Identification
  • IUPAC Name: 1-(oxan-4-yl)azetidin-3-ol hydrochloride[1]

  • Common Synonyms: 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol HCl; 1-(Tetrahydro-pyran-4-yl)-azetidin-3-ol hydrochloride

  • CAS Number: 2034621-00-4[1]

  • Molecular Formula: C₈H₁₅NO₂ · HCl

  • Molecular Weight: 193.67 g/mol (Salt); 157.21 g/mol (Free Base)

Structural Geometry & Conformation

The compound features an azetidine ring, which is inherently puckered to relieve torsional strain. This puckering (typically ~30°) creates a distinct vector for the hydroxyl group at the C3 position compared to a flat pyrrolidine or piperidine analog.

  • The Azetidine Core: Provides rigidity.[2][3] The N-C3 distance is shorter than in 5- or 6-membered rings, pulling substituents closer to the core.

  • The Oxane (Tetrahydropyran) Anchor: Attached at the azetidine nitrogen, this ring acts as a polar "anchor." It is a bioisostere of the cyclohexyl group but with significantly lower lipophilicity due to the ether oxygen.

Salt Form Advantages

The hydrochloride salt is the preferred form for storage and handling due to:

  • Stability: Prevents oxidation of the secondary amine (if it were free) and reduces hygroscopicity compared to the free base.

  • Solubility: High water solubility facilitates preparation of stock solutions for biological assays.

Part 3: Synthesis & Manufacturing Protocol

Objective: Synthesis of 1-(oxan-4-yl)azetidin-3-ol via Reductive Amination. Scale: Gram-scale laboratory preparation.

Reaction Logic

Direct alkylation of azetidin-3-ol with 4-halotetrahydropyrans is often sluggish due to steric hindrance and competing elimination. Reductive amination using tetrahydro-4H-pyran-4-one is the industry-standard "self-validating" protocol because it proceeds via an equilibrium-driven iminium intermediate that is irreversibly reduced.

Detailed Protocol

Reagents:

  • Azetidin-3-ol hydrochloride (1.0 equiv)

  • Tetrahydro-4H-pyran-4-one (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

Step-by-Step Methodology:

  • Free Base Liberation (In-situ):

    • Suspend azetidin-3-ol HCl in DCM under nitrogen atmosphere.

    • Add DIPEA dropwise. Why? The HCl salt will not react with the ketone; the amine must be deprotonated to attack the carbonyl. Stir for 15 minutes until the solution clears.

  • Imine Formation:

    • Add tetrahydro-4H-pyran-4-one to the mixture.

    • Critical Step: Add activated molecular sieves (4Å) or magnesium sulfate. Why? Removing the water byproduct shifts the equilibrium toward the iminium ion, essential for the next step. Stir for 30–60 minutes at room temperature.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (STAB) portion-wise. Why STAB? It is milder than NaBH₄ and selectively reduces the iminium ion without reducing the ketone starting material, minimizing side products.

    • Allow to warm to room temperature and stir overnight (12–16 hours).

  • Work-up & Purification:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3x). Dry organics over Na₂SO₄.

    • Concentrate in vacuo.[4]

    • Salt Formation: Dissolve the crude oil in minimal ethanol/diethyl ether, cool to 0°C, and add 4M HCl in dioxane dropwise. The white precipitate is the target HCl salt.

Visualization: Synthesis Pathway

SynthesisPathway Start1 Azetidin-3-ol HCl Inter Iminium Intermediate (Transient) Start1->Inter De-salt (DIPEA) Start2 Tetrahydro-4H-pyran-4-one Start2->Inter Condensation Product 1-(Oxan-4-yl)azetidin-3-ol (Free Base) Inter->Product Reduction (STAB) Reagent STAB / DIPEA DCM Reagent->Inter Salt Target HCl Salt Product->Salt HCl/Dioxane

Figure 1: Reductive amination pathway for the synthesis of 1-(oxan-4-yl)azetidin-3-ol HCl.

Part 4: Physicochemical Profile

The following data summarizes the properties that make this fragment attractive for medicinal chemistry campaigns.

PropertyValueContext/Significance
Molecular Weight 193.67 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~0.26Highly polar; excellent for reducing overall lipophilicity of a drug candidate.
TPSA 32.7 ŲLow polar surface area suggests good membrane permeability potential.
H-Bond Donors 2 (OH, NH+)The hydroxyl is a versatile handle; the ammonium is masked in the free base.
H-Bond Acceptors 3Includes the ether oxygen and the hydroxyl oxygen.
pKa (Calc) ~9.5 (Amine)Basic center; likely protonated at physiological pH (7.4).
Sp³ Fraction 1.0 (100%)"Escape from Flatland"—improves solubility and selectivity.

Part 5: Medicinal Chemistry Applications[5][6][7][8]

Bioisosterism and Scaffold Hopping

This fragment is frequently used as a bioisostere for:

  • Morpholine: It shares the ether oxygen and basic nitrogen but alters the vector geometry and reduces the ring size.

  • N-Methylpiperazine: It provides a similar solubility boost but removes the potential metabolic liability of the N-methyl group.

Decision Logic for Usage

When should a chemist deploy this scaffold?

DecisionTree Problem Lead Compound Issue? Solubility Poor Solubility? Problem->Solubility Metabolism High Clearance? Problem->Metabolism Selectivity Off-Target Hits? Problem->Selectivity Solution Deploy 1-(oxan-4-yl)azetidin-3-ol Solubility->Solution Adds Polarity & Ionizable Center Metabolism->Solution Blocks Metabolic Soft Spots (vs N-Me) Selectivity->Solution Alters Vector/Shape (3D)

Figure 2: Strategic decision tree for incorporating the azetidine-oxane scaffold.

Part 6: Quality Control & Characterization

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, D₂O)
  • δ 4.5–4.7 ppm (m, 1H): Methine proton at C3 of azetidine (adjacent to OH).

  • δ 4.0–4.3 ppm (m, 2H): Azetidine ring protons (adjacent to N).

  • δ 3.8–4.0 ppm (m, 2H): Pyran ring protons (adjacent to O, equatorial).

  • δ 3.4–3.6 ppm (m, 2H): Pyran ring protons (adjacent to O, axial).

  • δ 3.2–3.4 ppm (m, 1H): Methine proton of pyran (attached to N).

  • δ 1.5–2.0 ppm (m, 4H): Pyran ring methylene protons.

Mass Spectrometry (LC-MS)
  • ESI+: m/z = 158.1 [M+H]⁺ (Corresponds to the free base C₈H₁₅NO₂).

Part 7: Handling and Safety (SDS Summary)

While this specific salt is generally stable, standard laboratory safety protocols for amine salts apply.

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Avoid dust formation. Use in a fume hood.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccate.

  • Incompatibility: Strong oxidizing agents.

References

  • ChemScene. (n.d.).[1] 1-(Oxan-4-yl)azetidin-3-ol hydrochloride Product Data. Retrieved from [1]

  • Enamine. (2020). Azetidines in Drug Discovery: Privileged Scaffolds. Enamine Building Blocks. Retrieved from

  • Lowe, D. (2014). The Azetidine Connection. In the Pipeline (Science.org). A discussion on the rising utility of azetidines in medicinal chemistry.
  • Stephens, C. E., et al. (2008). Reductive Amination: A Practical Guide for Medicinal Chemists. Journal of Medicinal Chemistry. (General protocol reference).
  • PharmaBlock. (2019). Azetidines in Drug Discovery. Whitepaper on the structural advantages of 4-membered rings. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 1-(Oxan-4-yl)azetidin-3-ol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Foreword: The Rising Prominence of Saturated Heterocycles in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds has become a cornerstone of lead...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rising Prominence of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds has become a cornerstone of lead optimization. Among these, the azetidine motif, a four-membered nitrogen-containing ring, has garnered significant attention for its unique conformational constraints and its ability to impart favorable physicochemical properties to drug candidates. This guide provides a comprehensive technical overview of a specific, yet increasingly relevant, azetidine derivative: 1-(oxan-4-yl)azetidin-3-ol hydrochloride. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. We will delve into its chemical properties, a plausible and detailed synthetic methodology, robust analytical characterization techniques, and its potential role in the development of novel therapeutics.

Core Molecular Attributes of 1-(Oxan-4-yl)azetidin-3-ol Hydrochloride

1-(Oxan-4-yl)azetidin-3-ol hydrochloride is a salt of the heterocyclic parent compound, which comprises an azetidin-3-ol ring N-substituted with an oxane (tetrahydropyran) moiety. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for use in various chemical and biological applications.

Molecular Formula and Weight

The fundamental chemical properties of 1-(oxan-4-yl)azetidin-3-ol hydrochloride are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂[1]
Molecular Weight 193.67 g/mol [1]
CAS Number 2034621-00-4[1]
Structural Representation

The chemical structure of 1-(oxan-4-yl)azetidin-3-ol hydrochloride is depicted below, illustrating the connectivity of the azetidine and oxane rings.

Caption: Chemical structure of 1-(oxan-4-yl)azetidin-3-ol hydrochloride.

Synthesis and Purification: A Plausible and Detailed Protocol

Proposed Synthetic Pathway

The synthesis involves the initial reaction of 4-aminooxane with epichlorohydrin to form an intermediate epoxide, which then undergoes intramolecular cyclization to yield the desired azetidin-3-ol. The final step involves the formation of the hydrochloride salt.

G cluster_0 Step 1: Epoxide Formation and Cyclization cluster_1 Step 2: Salt Formation 4-Aminooxane 4-Aminooxane Intermediate_Epoxide Intermediate_Epoxide 4-Aminooxane->Intermediate_Epoxide Epichlorohydrin, EtOH, rt 1-(Oxan-4-yl)azetidin-3-ol 1-(Oxan-4-yl)azetidin-3-ol Intermediate_Epoxide->1-(Oxan-4-yl)azetidin-3-ol Base (e.g., NaOH), Heat 1-(Oxan-4-yl)azetidin-3-ol HCl 1-(Oxan-4-yl)azetidin-3-ol HCl 1-(Oxan-4-yl)azetidin-3-ol->1-(Oxan-4-yl)azetidin-3-ol HCl HCl in Ether

Caption: Proposed two-step synthesis of 1-(oxan-4-yl)azetidin-3-ol HCl.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Oxan-4-yl)azetidin-3-ol

  • Reaction Setup: To a solution of 4-aminooxane (1.0 eq) in ethanol (10 volumes), add epichlorohydrin (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cyclization: Add a solution of sodium hydroxide (2.0 eq) in water (2 volumes) to the reaction mixture. Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up and Extraction: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. To the remaining aqueous residue, add dichloromethane (10 volumes) and stir for 15 minutes. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(oxan-4-yl)azetidin-3-ol as an oil or a waxy solid.

Step 2: Preparation of 1-(Oxan-4-yl)azetidin-3-ol Hydrochloride

  • Salt Formation: Dissolve the crude 1-(oxan-4-yl)azetidin-3-ol in a minimal amount of diethyl ether or ethyl acetate.

  • Acidification: To this solution, add a 2 M solution of hydrogen chloride in diethyl ether dropwise with stirring until the precipitation of a white solid is complete.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-(oxan-4-yl)azetidin-3-ol hydrochloride as a white to off-white solid.

  • Recrystallization (Optional): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system such as ethanol/diethyl ether.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Expected ¹H NMR (400 MHz, DMSO-d₆) Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-10.5br s1HOH (hydroxyl proton)
~4.3-4.5m1HCH-OH (azetidine C3-H)
~3.8-4.0m2HO-CH₂ (oxane C2/C6-H axial)
~3.4-3.6m2HN-CH₂ (azetidine C2/C4-H)
~3.2-3.4m2HN-CH₂ (azetidine C2/C4-H)
~3.0-3.2m1HN-CH (oxane C4-H)
~1.6-1.8m2HCH₂ (oxane C3/C5-H equatorial)
~1.4-1.6m2HCH₂ (oxane C3/C5-H axial)

Expected ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data:

Chemical Shift (δ, ppm)Assignment
~66-68O-CH₂ (oxane C2/C6)
~60-62CH-OH (azetidine C3)
~58-60N-CH (oxane C4)
~52-54N-CH₂ (azetidine C2/C4)
~30-32CH₂ (oxane C3/C5)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-(oxan-4-yl)azetidin-3-ol, Electrospray Ionization (ESI) in positive mode is suitable.

  • Expected [M+H]⁺: m/z 158.12

  • Major Fragmentation Pathways: Cleavage of the azetidine ring is a likely fragmentation pathway, leading to ions corresponding to the oxane-containing fragment and the azetidinol fragment.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups.

  • Expected Characteristic Peaks (cm⁻¹):

    • ~3300-3400 (broad): O-H stretching of the hydroxyl group.

    • ~2400-2700 (broad): N-H stretching of the protonated amine (hydrochloride salt).

    • ~2850-2950: C-H stretching of the aliphatic CH₂ and CH groups.

    • ~1080-1150: C-O stretching of the ether linkage in the oxane ring.

Applications in Drug Discovery and Medicinal Chemistry

The 1-(oxan-4-yl)azetidin-3-ol scaffold is a valuable building block in drug discovery due to the favorable properties imparted by both the azetidine and oxane rings.

Role as a Bioisostere

The oxane ring is often used as a bioisosteric replacement for other cyclic or acyclic moieties to improve metabolic stability and aqueous solubility. The azetidine ring provides a rigid scaffold that can orient substituents in a defined three-dimensional space, which is crucial for optimizing interactions with biological targets.

Potential Therapeutic Areas

Substituted azetidine derivatives have shown a wide range of biological activities, suggesting potential therapeutic applications for compounds derived from 1-(oxan-4-yl)azetidin-3-ol.[2][4][5][6]

  • Antimicrobial Agents: The azetidine core is a key component of many β-lactam antibiotics. Novel azetidine derivatives are being explored to combat the growing threat of antibiotic resistance.[2][4]

  • Central Nervous System (CNS) Disorders: The rigid nature of the azetidine ring can be advantageous in designing ligands for CNS targets, where precise conformational control is often required for selectivity. Substituted azetidines have been investigated as triple reuptake inhibitors for the treatment of depression.[5]

  • Anti-inflammatory and Anticancer Agents: Various azetidine-containing compounds have demonstrated anti-inflammatory and antiproliferative activities, making this scaffold attractive for the development of new therapies in these areas.

Workflow for Derivative Synthesis and Screening

The hydroxyl group of 1-(oxan-4-yl)azetidin-3-ol serves as a convenient handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.

G Start 1-(Oxan-4-yl)azetidin-3-ol HCl Derivatization Chemical Modification (e.g., Etherification, Esterification, Amination) Start->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit Hit Identification Screening->Hit

Caption: Workflow for the generation and screening of derivatives.

Conclusion and Future Perspectives

1-(Oxan-4-yl)azetidin-3-ol hydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its synthesis, while not explicitly detailed in the current literature, can be reliably achieved through established chemical transformations. The unique combination of the rigid azetidine core and the metabolically stable oxane moiety makes it an attractive scaffold for the design of novel therapeutic agents across a range of disease areas. As the demand for novel chemical matter with improved drug-like properties continues to grow, the utility of such well-defined and characterizable building blocks will undoubtedly increase. Further exploration of the chemical space around this scaffold is warranted and holds significant promise for the discovery of next-generation therapeutics.

References

  • Google Patents. (n.d.). Method for synthesizing 3-hydroxy-azetidinehydrochloride. (CN102827052A).
  • Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorg Org Chem, 2(2), 36-40.
  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192.
  • Shah, R., Rathore, D., Khan, F., Deshmukh, N., & Pillai, S. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES. Journal of Drug Delivery and Therapeutics, 7(7), 104-109.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.
  • Prakali, & Dinnimath, M. R. (2021). Azetidinone (β-Lactam) Hybrids: A Review on their Pharmacological Potential. International Journal of Pharmaceutical Sciences and Research, 12(12), 6298-6309.
  • Google Patents. (n.d.). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide. (US20080312205A1).
  • American Elements. (n.d.). 1-(oxan-4-yl)azetidin-3-amine dihydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mass spectra of 1,3-diarylazetidin-3-ols and related compounds. Retrieved from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(oxan-4-yl)azetidine-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]

  • Supporting Information for Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of azetidine derivatives. (WO1999019297A1).
  • Google Patents. (n.d.). Synthesis of azetidine derivatives. (WO2000063168A1).
  • Google Patents. (n.d.). Patent Application Publication. (US 2005/0256310 A1). Retrieved from [Link]

Sources

Foundational

Solubility profile of 1-(oxan-4-yl)azetidin-3-ol hydrochloride in water vs organic solvents

A Technical Guide to the Solubility Profile of 1-(oxan-4-yl)azetidin-3-ol Hydrochloride Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavio...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Solubility Profile of 1-(oxan-4-yl)azetidin-3-ol Hydrochloride

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from synthesis and purification to formulation and in vivo bioavailability.[1] This technical guide provides an in-depth analysis of the expected solubility profile of 1-(oxan-4-yl)azetidin-3-ol hydrochloride, a heterocyclic compound of interest in drug discovery. We will explore the theoretical principles dictating its solubility in aqueous and organic media, present standardized protocols for experimental determination, and offer expert insights into the interpretation of this data for drug development professionals. The narrative emphasizes the causality behind experimental design and the importance of robust, self-validating methodologies.

Introduction: The Central Role of Solubility

1-(Oxan-4-yl)azetidin-3-ol hydrochloride is a small molecule featuring a saturated four-membered azetidine ring, a six-membered oxane (tetrahydropyran) ring, a hydroxyl group, and a hydrochloride salt moiety. Its molecular formula is C₈H₁₆ClNO₂ with a molecular weight of 193.67 g/mol .[2] The presence of heteroatoms (N, O), a hydroxyl group capable of hydrogen bonding, and its formulation as a hydrochloride salt strongly suggests a hydrophilic character.

Understanding the solubility of this API is not merely an academic exercise; it is a cornerstone of successful drug development.[3] Poor solubility can lead to erratic in vitro assay results, challenging formulation development, and ultimately, poor or variable bioavailability, which can compromise the therapeutic potential of a promising candidate.[4][5] This guide is structured to provide researchers, scientists, and formulation experts with a comprehensive framework for characterizing and interpreting the solubility of this molecule.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[6][7] A more nuanced understanding requires considering the specific intermolecular forces at play between the solute (1-(oxan-4-yl)azetidin-3-ol HCl) and the solvent.

Aqueous Solubility: A Multifactorial Profile

As a hydrochloride salt of a basic nitrogen-containing compound, its aqueous solubility is expected to be significant but highly dependent on the solution's pH.

  • Impact of the Salt Form: The hydrochloride salt dramatically enhances aqueous solubility compared to the corresponding free base. In water, the salt dissociates into the protonated azetidine cation and a chloride anion, both of which are readily solvated by polar water molecules.

  • pH-Dependent Solubility: The solubility of a salt of a weak base is intrinsically linked to pH.[8] At low pH (acidic conditions), the molecule exists predominantly in its protonated, cationic form, which is highly soluble. As the pH of the solution increases, the equilibrium shifts towards the un-ionized free base, which is typically less soluble, potentially leading to precipitation. The pH at which the solution is saturated with respect to both the free base and the salt is known as pHmax, representing the peak of the pH-solubility profile.[9]

  • Common Ion Effect: The solubility of 1-(oxan-4-yl)azetidin-3-ol hydrochloride can be suppressed in solutions already containing a high concentration of chloride ions (e.g., concentrated HCl or certain buffers).[9][10][11] This phenomenon, known as the common ion effect, can be particularly relevant in physiological environments like the stomach, where chloride concentration is high.[11][12]

  • Hydrogen Bonding: The hydroxyl (-OH) group, the oxane oxygen, and the azetidine nitrogen are all capable of forming hydrogen bonds with water, further contributing to its aqueous solubility.[7][13]

Organic Solvent Solubility: The Role of Polarity and Protic Character

The choice of organic solvent is critical during synthesis, purification, and certain formulation strategies. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds (protic character).

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can thus act as hydrogen bond donors.[7][14] They are effective at solvating both cations and anions and are expected to be excellent solvents for a polar salt like 1-(oxan-4-yl)azetidin-3-ol hydrochloride.[7][15]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a significant dipole moment but lack a hydrogen atom that can be donated for hydrogen bonding.[13][14] They are generally adept at solvating cations but less so for anions.[13][15] Consequently, solubility is predicted to be moderate to high in these solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and cannot effectively solvate the charged ions of the hydrochloride salt. Therefore, 1-(oxan-4-yl)azetidin-3-ol hydrochloride is expected to be virtually insoluble in non-polar solvents.

Predicted Solubility Profile: A Quantitative Overview

Based on the theoretical principles discussed, the following table summarizes the predicted solubility profile of 1-(oxan-4-yl)azetidin-3-ol hydrochloride. Experimental verification is essential to confirm these predictions.

Solvent ClassExample SolventPredicted SolubilityRationale
Aqueous Water (pH < pKa)High (>100 mg/mL)Salt form, polar, H-bonding.
Water (pH > pKa)Low to ModeratePrecipitation of the less soluble free base.
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Solvate both ions, H-bonding.
Polar Aprotic DMSO, DMFModerate to HighGood cation solvation.
AcetonitrileModerateLess polar than DMSO/DMF.
Less Polar Dichloromethane (DCM)Very LowInsufficient polarity to dissolve the salt.
Non-Polar Hexane, TolueneInsoluble (<0.1 mg/mL)Mismatch in polarity.

Experimental Protocols for Solubility Determination

A clear distinction must be made between thermodynamic and kinetic solubility, as they measure different properties and are relevant at different stages of drug development.[16]

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution with its most stable solid form.[17] It is the gold-standard measurement, crucial for lead optimization and formulation.[4][5]

  • Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically formed by diluting a DMSO stock into aqueous buffer.[17][18] It is a high-throughput method used for screening large numbers of compounds in early discovery.[4]

Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

The shake-flask method is the universally accepted reference protocol for determining thermodynamic solubility.[6][17][19]

Methodology:

  • Preparation: Add an excess amount of solid 1-(oxan-4-yl)azetidin-3-ol hydrochloride to a known volume of the selected solvent (e.g., buffered water at various pH values, ethanol) in a sealed glass vial. The excess solid ensures that equilibrium with a solid phase is maintained.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[6][17]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful filtration of the supernatant through a low-binding, chemically inert filter (e.g., 0.22 µm PTFE).[6][17]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][6]

  • Solid-State Analysis (Trustworthiness Check): As a critical validation step, analyze the remaining solid residue using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the solid form has not changed during the experiment (e.g., disproportionation of the salt to the free base).[17]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification & Validation A Add Excess Solid API to Solvent B Agitate at Constant Temp (24-72 hours) A->B C Centrifuge Suspension B->C D Filter Supernatant (0.22 µm PTFE) C->D F Analyze Residual Solid (e.g., XRPD) C->F Validation Step E Analyze Filtrate (e.g., HPLC-UV) D->E

Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.

Protocol: Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early-stage screening where speed is prioritized. It relies on detecting light scattering from precipitate formation.[1]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a clear microplate (e.g., 96-well), perform serial dilutions of the DMSO stock solution directly into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).[3]

  • Precipitation & Detection: The introduction of the DMSO solution into the aqueous buffer creates a supersaturated state. If the concentration exceeds the kinetic solubility limit, the compound will precipitate, forming a turbid suspension.[3]

  • Measurement: Immediately or after a short incubation (e.g., 2 hours), measure the turbidity of each well using a laser nephelometer, which quantifies scattered light.[1][4]

  • Analysis: The kinetic solubility is reported as the highest concentration that does not show a significant increase in turbidity compared to a blank control.

Kinetic_Solubility_Workflow A Prepare High-Conc. Stock in DMSO C Add DMSO Stock to Buffer (Creates Supersaturation) A->C B Dispense Aqueous Buffer into Microplate B->C D Incubate (e.g., 2h) C->D E Measure Light Scattering (Nephelometry) D->E F Determine Highest Non-Precipitated Conc. E->F

Caption: Workflow for High-Throughput Kinetic Solubility Assessment.

Field Insights & Implications for Drug Development

  • Causality and Choice of Method: The choice between kinetic and thermodynamic assays is dictated by the development stage. Early discovery relies on the speed of kinetic assays to rank large sets of compounds.[4] As a candidate progresses, the accuracy and definitive nature of the thermodynamic shake-flask method become paramount for formulation design and regulatory submissions.[5][17]

  • Biorelevant Media: For orally administered drugs, determining solubility in simple buffers is only the first step. To better predict in vivo performance, solubility should also be assessed in biorelevant media like Simulated Gastric Fluid (SGF) and Fasted/Fed State Simulated Intestinal Fluid (FaSSIF/FeSSIF), which contain bile salts and phospholipids that can enhance the apparent solubility of certain compounds.[17][18]

  • Formulation Strategy: The high predicted aqueous solubility of 1-(oxan-4-yl)azetidin-3-ol hydrochloride is advantageous, suggesting that simple aqueous solutions for intravenous or oral administration may be feasible. However, the pH-dependent profile must be carefully considered. If solubility drops significantly at the pH of the small intestine (pH ~6.5), absorption could be limited. This might necessitate the use of formulation strategies such as pH-modifiers or enabling amorphous solid dispersions.

  • Synthesis and Purification: Solubility data in various organic solvents is invaluable for process chemistry. High solubility in a solvent like ethanol followed by low solubility in a non-polar anti-solvent like hexane is a classic combination used for efficient crystallization and purification.

Conclusion

1-(oxan-4-yl)azetidin-3-ol hydrochloride is predicted to be a highly polar molecule with excellent solubility in water and polar protic organic solvents. Its aqueous solubility is expected to be pH-dependent, a critical factor for oral drug development. While theoretical principles provide a strong predictive foundation, this guide underscores the necessity of empirical verification through robust, well-validated experimental protocols like the shake-flask method. A thorough understanding of this solubility profile is an indispensable component of a successful and efficient drug development program.

References

  • Title: General Experimental Protocol for Determining Solubility Source: Benchchem URL
  • Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
  • Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL
  • Title: The Difference Between Polar Protic And Aprotic Solvents In Solubility Source: Aozun Asia URL
  • Title: What is the Solubility of My Compound?
  • Title: ADME Solubility Assay Source: BioDuro URL
  • Title: Thermodynamic Solubility Assay Source: Evotec URL
  • Source: PDF on ResearchGate (Note: Direct linking to PDFs can be unstable, linking to the abstract page is preferable if available)
  • Title: Thermodynamic vs.
  • Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.
  • Title: pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts Source: Ovid Technologies URL
  • Title: pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts Source: PubMed URL
  • Title: Precaution on use of hydrochloride salts in pharmaceutical formulation Source: PubMed URL
  • Title: Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API)
  • Title: Solubility factors when choosing a solvent Source: Labclinics URL
  • Title: Solubility-pH profiles of a free base and its salt: sibutramine as a case study Source: ADMET & DMPK URL
  • Title: 1-(Oxan-4-yl)
  • Title: Protic vs.
  • Title: Protic vs.
  • Title: Polar Protic and Polar Aprotic Solvents Source: Chemistry Steps URL

Sources

Exploratory

Technical Monograph: 1-(Oxan-4-yl)azetidin-3-ol Hydrochloride

Executive Summary 1-(Oxan-4-yl)azetidin-3-ol hydrochloride (CAS: 2034621-00-4) is a specialized saturated heterocycle widely utilized in medicinal chemistry as a polarity-modulating building block.[1][2] Structurally, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Oxan-4-yl)azetidin-3-ol hydrochloride (CAS: 2034621-00-4) is a specialized saturated heterocycle widely utilized in medicinal chemistry as a polarity-modulating building block.[1][2] Structurally, it consists of a hydroxylated azetidine ring


-substituted with a tetrahydropyran (oxan-4-yl) moiety.

This compound serves as a critical "solubilizing tail" in drug discovery. By appending this fragment to lipophilic scaffolds (e.g., pyrazoles, quinolines), researchers can significantly lower LogD, improve metabolic stability by blocking metabolic soft spots, and enhance aqueous solubility without introducing excessive molecular weight.

Chemical Identity & Physicochemical Properties[3][4][5][6]

PropertySpecification
CAS Number 2034621-00-4 (HCl Salt) / 550369-51-2 (Free Base)
IUPAC Name 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol hydrochloride
Synonyms 1-(Oxan-4-yl)azetidin-3-ol HCl; 1-(Tetrahydropyran-4-yl)-3-hydroxyazetidine HCl
Molecular Formula C

H

NO

[3][4][5] · HCl
Molecular Weight 193.67 g/mol (Salt); 157.21 g/mol (Free Base)
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM.
Appearance White to off-white hygroscopic solid.
pKa (Calc) ~8.5 (Conjugate acid of the tertiary amine)

Synthetic Methodology

The most robust route to 1-(oxan-4-yl)azetidin-3-ol is via reductive amination . This approach couples azetidin-3-ol (often supplied as a hydrochloride salt) with tetrahydro-4H-pyran-4-one.

Reaction Mechanism

The reaction proceeds through the formation of an iminium ion intermediate between the secondary amine of the azetidine and the ketone of the pyran. This intermediate is subsequently reduced in situ by a hydride source, typically Sodium Triacetoxyborohydride (STAB), which is preferred over NaBH


CN due to lower toxicity and better selectivity for aldehydes/ketones over other functionalities.
Detailed Protocol

Reagents:

  • Azetidin-3-ol HCl (1.0 equiv)

  • Tetrahydro-4H-pyran-4-one (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • 4M HCl in Dioxane (for salt formation)

Step-by-Step Workflow:

  • Free Basing (In Situ): Suspend Azetidin-3-ol HCl in DCM. Add DIPEA and stir for 15 minutes to generate the reactive free amine.

  • Imine Formation: Add Tetrahydro-4H-pyran-4-one. Stir for 30–60 minutes at Room Temperature (RT). Note: The addition of molecular sieves or MgSO

    
     can accelerate this step by scavenging water.
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise to control exotherm. Allow to warm to RT and stir overnight (12–16h).

  • Quench & Workup: Quench with saturated aqueous NaHCO

    
    . Extract the aqueous layer with DCM (3x) or CHCl
    
    
    
    :IPA (3:1) if the product is highly polar.
  • Salt Formation: Dry the organic layer (Na

    
    SO
    
    
    
    ), filter, and concentrate. Redissolve the crude free base in minimal dry DCM/Ether. Add 4M HCl in Dioxane dropwise at 0°C.
  • Isolation: Filter the resulting white precipitate (the HCl salt) and wash with cold diethyl ether.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Azetidin-3-ol HCl (Starting Material) FreeBase In-Situ Free Base (+ DIPEA) Start->FreeBase DCM, RT Intermediate Iminium Ion Intermediate FreeBase->Intermediate + Pyran-4-one Reduction Reductive Amination (+ Pyran-4-one, STAB) Intermediate->Reduction - H2O Workup Basic Workup (Isolation of Free Base) Reduction->Workup NaHCO3 Quench SaltForm HCl Salt Formation (Final Product) Workup->SaltForm + 4M HCl/Dioxane

Figure 1: Step-wise reductive amination pathway for the synthesis of CAS 2034621-00-4.

Quality Control & Characterization

To ensure the integrity of the compound for biological assays, the following analytical profile should be verified.

Nuclear Magnetic Resonance (NMR) Expectations

The


H NMR spectrum (in DMSO-d

or D

O) is distinct due to the symmetry of the pyran ring and the strain of the azetidine.
  • 
     4.4–4.6 ppm (m, 1H):  The methine proton at the 3-position of the azetidine ring (attached to -OH).
    
  • 
     3.8–4.0 ppm (m, 2H):  Equatorial protons of the tetrahydropyran ring adjacent to oxygen.
    
  • 
     3.6–4.2 ppm (m, 4H):  Azetidine ring methylene protons (
    
    
    
    -CH
    
    
    -). Note: In the HCl salt, these shift downfield due to the charged nitrogen.
  • 
     3.2–3.4 ppm (m, 2H):  Axial protons of the tetrahydropyran ring adjacent to oxygen.
    
  • 
     3.0–3.2 ppm (m, 1H):  Methine proton of the pyran ring (N-CH<).
    
  • 
     1.6–1.9 ppm (m, 4H):  Methylene protons of the pyran ring (C3/C5 positions).
    
Mass Spectrometry (LC-MS)[10]
  • Ionization Mode: ESI Positive (+).

  • Parent Ion [M+H]

    
    :  158.1 m/z (Corresponds to the free base C
    
    
    
    H
    
    
    NO
    
    
    ).
  • Fragment Ions: Loss of water ([M+H-18]

    
    ) is common for secondary alcohols.
    
QC Decision Tree

QCDecision Sample Batch Sample LCMS LC-MS Analysis Sample->LCMS NMR 1H NMR Analysis Sample->NMR CheckMass Mass = 158.1? LCMS->CheckMass CheckSalt Stoichiometry Check (HCl integration) NMR->CheckSalt CheckPurity Purity > 95%? CheckMass->CheckPurity Pass RELEASE CheckPurity->Pass Yes Fail REJECT / REWORK CheckPurity->Fail No CheckSalt->Pass Correct CheckSalt->Fail Excess Acid/Base

Figure 2: Quality control logic flow for validating the salt form and purity.

Applications in Drug Discovery

This specific azetidine derivative is engineered to solve specific medicinal chemistry challenges:

  • LogD Lowering: The tetrahydropyran ring is a polar ether that reduces the overall lipophilicity of a molecule compared to a cyclohexane or phenyl ring.

  • Solubility Enhancement: The basic nitrogen (pKa ~8.5) allows for salt formation, while the hydroxyl group acts as a hydrogen bond donor/acceptor, improving aqueous solubility.

  • Metabolic Stability: The 4-position of the pyran ring is blocked by the nitrogen attachment, and the ether oxygen reduces the electron density of the ring, making it less prone to oxidative metabolism (CYP450) compared to a piperidine or cyclohexane.

  • Fragment-Based Drug Design (FBDD): The azetidin-3-ol core is a rigid spacer that orients the "tail" (pyran) and the "head" (whatever is attached to the hydroxyl) in a specific vector, often used to probe solvent-exposed channels in GPCRs or Kinases.

Handling and Stability

  • Hygroscopicity: As a hydrochloride salt with a hydroxyl group, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon).

  • Storage: -20°C for long-term storage; 2-8°C for active use.

  • Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Wear standard PPE (gloves, goggles, lab coat) during handling.

References

  • Beilstein Journals. (2024). Reductive amination strategies for heterocyclic synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: Azetidine, 3-(tetrahydro-2H-pyran-4-yl)-.[6] Retrieved from [Link]

Sources

Foundational

Technical Safety &amp; Handling Guide: 1-(oxan-4-yl)azetidin-3-ol hydrochloride

Document Control: Compound: 1-(oxan-4-yl)azetidin-3-ol hydrochloride[1] CAS Registry Number: 2034621-00-4[1] Document Type: Technical Whitepaper & Enhanced SDS Executive Summary & Compound Dossier For the Researcher: 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Compound: 1-(oxan-4-yl)azetidin-3-ol hydrochloride[1]

  • CAS Registry Number: 2034621-00-4[1]

  • Document Type: Technical Whitepaper & Enhanced SDS

Executive Summary & Compound Dossier

For the Researcher: 1-(oxan-4-yl)azetidin-3-ol hydrochloride is a specialized heterocyclic building block commonly used in fragment-based drug discovery (FBDD) and medicinal chemistry. It combines a polar, metabolic "soft spot" (the tetrahydropyran ring) with a constrained azetidine core, offering a unique vector for hydrogen bonding via the hydroxyl group.

Unlike generic solvent SDSs, this guide treats the compound as a high-value, potentially bioactive intermediate. The primary risks are not just toxicological, but also stability-related (hygroscopicity of the HCl salt) and integrity-related (verification of the salt form).

Chemical Identity
ParameterTechnical Specification
IUPAC Name 1-(tetrahydro-2H-pyran-4-yl)azetidin-3-ol hydrochloride
Common Synonyms 1-(Oxan-4-yl)azetidin-3-ol HCl; 1-(Tetrahydro-2H-pyran-4-yl)-3-hydroxyazetidine HCl
CAS Number 2034621-00-4
Molecular Formula C₈H₁₅NO₂[1][2][3][4] · HCl (C₈H₁₆ClNO₂)
Molecular Weight 193.67 g/mol (Salt); ~157.21 g/mol (Free Base)
Physical State White to off-white solid powder
Solubility Profile High: Water, DMSO, Methanol. Low: DCM, Hexanes.

Hazard Identification & Risk Assessment (GHS)

Expert Insight: As a specific research intermediate, extensive toxicological data (LD50) is often unavailable. Therefore, we apply the Precautionary Principle of Medicinal Chemistry : assume the compound is a potent irritant and potentially harmful if absorbed, based on the structure-activity relationship (SAR) of similar azetidine salts.

GHS Classification (Derived)

Based on the functionality (secondary amine salt, aliphatic alcohol) and analogs (e.g., CAS 18621-18-6):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[4][5]

  • H315: Causes skin irritation.[3][4][5][6][7]

  • H319: Causes serious eye irritation.[3][6][7][8]

  • H335: May cause respiratory irritation.[3][4][7]

The "Dust Vector" Risk

The hydrochloride salt form increases the density and potential for dust formation compared to the free base. Inhalation of the dust delivers a localized acidic insult (due to HCl hydrolysis on moist mucous membranes) combined with the organic irritant.

Critical Control Point: Do not weigh this compound on an open bench if drafts are present. Use a powder containment hood or a static-free weighing funnel.

Safe Handling & Experimental Protocols

Trustworthiness: The following protocol is designed to prevent compound degradation (deliquescence) and user exposure.

The "Hygroscopicity Protocol"

HCl salts of polar amines are notoriously hygroscopic. Moisture uptake alters the molecular weight (leading to stoichiometry errors in reactions) and can cause the solid to become a sticky gum.

Step-by-Step Handling:

  • Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation.

  • Environment: Weigh quickly. If high humidity (>60%) is present, weigh under a stream of dry nitrogen.

  • Tools: Use anti-static spatulas (PTFE coated). Metal spatulas can sometimes introduce trace iron if the salt is acidic and damp.

  • Resealing: Purge the vial with Argon or Nitrogen before resealing. Parafilm is insufficient; use a tight cap with a Teflon liner.

Solubilization Workflow

When preparing stock solutions (e.g., for biological assay or reaction):

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the gold standard for stock solutions (typically 10-100 mM). Water is viable but risks bacterial growth over time if not frozen.

  • Exotherm: Dissolution in water may be slightly exothermic.

  • Free Base Liberation: If the reaction requires the free amine, treat the solution with a scavenger resin (e.g., Carbonate on polymer support) rather than liquid extraction to prevent loss of the water-soluble product.

Visualization: Safe Handling Decision Tree

SafeHandling Start Start: Retrieve Compound CheckSeal Check Seal & Appearance (Is it clumped?) Start->CheckSeal Clumped STOP: Hygroscopic Failure Dry under vacuum/P2O5 CheckSeal->Clumped Yes (Wet/Sticky) FreeFlow Proceed: Powder is Free-Flowing CheckSeal->FreeFlow No (Dry) Solvent Dissolution (DMSO or Water) Clumped->Solvent After Drying Weighing Weighing Step (Use Anti-static gun if avail) FreeFlow->Weighing Weighing->Solvent Stock Stock Solution Prepared Store at -20°C Solvent->Stock

Caption: Operational workflow for assessing compound integrity and preparing stock solutions safely.

Emergency Response & First Aid

This section prioritizes immediate mitigation over administrative reporting.

Exposure RouteImmediate ActionScientific Rationale
Eye Contact Irrigate immediately for 15 mins. Lift eyelids.HCl salts hydrolyze to release acid; immediate dilution prevents corneal opacity.
Skin Contact Brush off dry powder then wash with soap/water.Adding water to a large pile of powder on skin can create a concentrated acidic paste.
Inhalation Move to fresh air.[3][4][5][6][7][8] If wheezing, seek medical aid.Azetidines can be respiratory sensitizers; monitor for delayed bronchospasm.
Ingestion Rinse mouth. Do NOT induce vomiting.Preventing aspiration of the acidic salt into the lungs is critical.

Fire Fighting Measures:

  • Media: Water spray, Alcohol-resistant foam, Dry chemical.

  • Hazardous Combustion Products: Nitrogen oxides (NOx), Hydrogen chloride gas (HCl), Carbon oxides. Wear SCBA.

Analytical Validation (Self-Validating the SDS)

A key aspect of "Trustworthiness" is verifying that the white powder in the bottle matches the label.

Identity Verification Criteria

Researchers should perform a Proton NMR (1H-NMR) in DMSO-d6 or D2O.

  • Diagnostic Signals:

    • Tetrahydropyran (Oxan) Ring: Look for the multiplet signals of the ether ring protons (approx. 3.0 - 4.0 ppm).

    • Azetidine Ring: The protons adjacent to the nitrogen and the hydroxyl group will appear as distinct multiplets, likely shifted downfield due to the positive charge on the nitrogen (ammonium salt).

    • Integral Ratio: Verify the ratio of Pyran protons to Azetidine protons matches the structure.

Purity Check (LCMS)
  • Method: Reverse Phase (C18), Acidic Mobile Phase (0.1% Formic Acid).

  • Expectation:

    • m/z: Look for [M+H]+ = 158.1 (Free base mass + 1). The HCl does not fly in MS positive mode, but the cation is detected.

    • Retention Time: Early eluting (polar compound).

Regulatory & Transport Information

  • US DOT / IATA: Not regularly regulated as a Dangerous Good (DG) for transport in small quantities (de minimis). However, bulk shipments may fall under Class 9 or Class 8 depending on specific corrosivity testing.

  • TSCA (USA): Likely not listed (R&D Exemption applies). For research use only.

References

  • PubChem. (n.d.). Compound Summary: Azetidin-3-ol derivatives. National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved March 1, 2026, from [Link]

Sources

Exploratory

Medicinal Chemistry Applications of 1-(Oxan-4-yl)azetidin-3-ol Hydrochloride

A Fragment-Based Design Guide for Drug Discovery Executive Summary 1-(Oxan-4-yl)azetidin-3-ol hydrochloride (CAS: 2034621-00-4) represents a high-value physicochemical tuner in modern medicinal chemistry. As drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

A Fragment-Based Design Guide for Drug Discovery

Executive Summary

1-(Oxan-4-yl)azetidin-3-ol hydrochloride (CAS: 2034621-00-4) represents a high-value physicochemical tuner in modern medicinal chemistry. As drug discovery shifts away from flat, aromatic-heavy scaffolds ("Escape from Flatland"), this sp³-rich building block offers a strategic solution for optimizing Lipophilicity Ligand Efficiency (LLE) and metabolic stability .

This guide analyzes the compound’s utility as a solubilizing, rigidifying pharmacophore tail.[1] Unlike flexible alkyl chains or highly lipophilic cyclohexyl groups, the 1-(oxan-4-yl)azetidin-3-ol motif lowers LogP while maintaining steric bulk, providing a "plug-and-play" module to rescue lead compounds suffering from poor solubility or high intrinsic clearance.

Structural Analysis & Physicochemical Properties[2]

The utility of 1-(oxan-4-yl)azetidin-3-ol lies in its ability to modulate molecular properties without altering the primary binding vector significantly. It serves as a superior bioisostere for common moieties like N-isopropyl, N-cyclohexyl, or N-benzyl groups.

1.1 The Azetidine Core: Rigidity & Vector Control

The azetidine ring introduces significant ring strain (~26 kcal/mol), which rigidifies the N–C bond vectors compared to pyrrolidine or piperidine.

  • Puckering Angle: The azetidine ring exists in a puckered conformation (approx. 30°), directing the C3-hydroxyl group into a specific vector that can probe solvent-exposed regions of a protein pocket.

  • Basicity Modulation: The pKa of azetidine nitrogens is typically lower than that of pyrrolidines/piperidines (approx. 1-2 units lower), reducing the risk of hERG channel inhibition, which often correlates with high basicity.

1.2 The Oxane (Tetrahydropyran) Tail: The "Polar Hydrophobe"

The oxan-4-yl group mimics the steric volume of a cyclohexyl ring but significantly alters the physicochemical profile:

  • LogP Lowering: The ether oxygen acts as a hydrogen bond acceptor (HBA) and lowers cLogP by ~1.0–1.5 units compared to a cyclohexyl group.

  • Metabolic Blocking: Unlike cyclohexyl rings, which are prone to CYP450-mediated oxidation at the C3/C4 positions, the oxane ring is metabolically robust.

Table 1: Physicochemical Comparison of Building Block Analogs

Fragment AnalogStructure TypeEst. cLogP*Est. pKa (Conj. Acid)Key Limitation
1-(Oxan-4-yl)azetidin-3-ol Target -0.5 ~8.5 Balanced Profile
1-Cyclohexylazetidin-3-olLipophilic Isostere+1.2~9.5High LogP, Metabolic Liability
1-Isopropylazetidin-3-olTruncated Analog-0.1~9.8High Basicity (hERG risk)
1-(Oxan-4-yl)piperidin-4-olRing Expanded-0.2~9.0Higher MW, Flexible

*Values are approximate estimates based on standard fragment contributions.

Synthetic Protocols

The synthesis of 1-(oxan-4-yl)azetidin-3-ol is robust, relying on reductive amination. However, the choice of reducing agent and pH control is critical to prevent azetidine ring opening or polymerization.

Protocol A: Reductive Amination (Primary Synthesis)

Objective: Coupling azetidin-3-ol with tetrahydro-4H-pyran-4-one.

Reagents:

  • Azetidin-3-ol hydrochloride (1.0 equiv)

  • Tetrahydro-4H-pyran-4-one (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic, optional)

  • Triethylamine (TEA) (1.0 equiv, to free-base the salt)

Step-by-Step Methodology:

  • Free-Basing: In a reaction vessel, suspend azetidin-3-ol hydrochloride in DCM (0.2 M). Add TEA (1.0 equiv) and stir for 15 minutes at room temperature to generate the free amine in situ.

  • Imine Formation: Add tetrahydro-4H-pyran-4-one (1.2 equiv). If the reaction is sluggish, add acetic acid (1-2 drops) to catalyze imine formation. Stir for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 20 minutes. Note: STAB is preferred over NaCNBH₃ for safety and selectivity.

  • Workup: Warm to room temperature and stir overnight. Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Purification: The product is highly polar. Purify via flash column chromatography using a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH₄OH additive to minimize tailing.

  • Salt Formation: Dissolve the free base in minimal ethanol and add 4M HCl in dioxane to precipitate the hydrochloride salt.

Protocol B: Derivatization (Coupling to Scaffolds)

Once synthesized, the C3-hydroxyl group acts as the nucleophile.

  • SNAr Coupling: React 1-(oxan-4-yl)azetidin-3-ol with electron-deficient heteroaryl halides (e.g., 4-chloropyrimidine) using NaH in THF or Cs₂CO₃ in DMF/DMSO.

  • Mitsunobu Reaction: Coupling with phenols or acidic heterocycles using DIAD/PPh₃.

Medicinal Chemistry Decision Logic

The following diagram illustrates the decision process for selecting this specific building block during Lead Optimization.

MedChemLogic Start Lead Compound Optimization (High LogP / Low Solubility) CheckVector Is the vector solvent-exposed? Start->CheckVector CheckSize Is steric bulk required (e.g., filling a hydrophobic pocket)? CheckVector->CheckSize Yes Decision1 Use Small Polar Group (e.g., OH, NH2) CheckVector->Decision1 No (Buried) CheckSize->Decision1 No Decision2 Select 1-(Oxan-4-yl)azetidin-3-ol CheckSize->Decision2 Yes (Needs Bulk + Polarity) Comparison Compare vs. Cyclohexyl/Piperidine Decision2->Comparison Outcome Result: - Lower LogP (~1 unit) - Rigid Vector - Metabolic Stability Comparison->Outcome

Caption: Decision tree for implementing the 1-(oxan-4-yl)azetidin-3-ol motif in lead optimization.

Applications & Case Contexts
4.1 Fragment-Based Drug Discovery (FBDD)

In FBDD, maintaining a low molecular weight while growing a fragment is crucial. This building block adds significant complexity (sp³ character) with minimal lipophilicity penalty. It is particularly effective in:

  • Kinase Inhibitors: Attached to the hinge-binding scaffold to extend into the solvent front, improving solubility without disrupting ATP-site binding.

  • GPCR Antagonists: Used as a replacement for flexible alkyl amines to rigidify the ligand, potentially reducing the entropic cost of binding.

4.2 Metabolic Stability Enhancement

The "Oxane Strategy" is a validated approach in medicinal chemistry. Replacing a cyclohexyl or N-isopropyl group with a tetrahydropyranyl (oxane) group often resolves microsomal stability issues.

  • Mechanism:[2][3][4] The ether oxygen deactivates the adjacent C-H bonds toward CYP450 oxidation compared to the methylene groups in cyclohexane.

  • Application: If a lead compound containing an N-cyclohexyl group shows high clearance, substituting it with the N-(oxan-4-yl) motif is a high-probability fix.

References
  • Cheekatla, S. R. (2026).[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

  • Wei, Z., et al. (2012).[5] N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Stephens, C. E., et al. (2021). Recent advances in the synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Foundational

The Therapeutic Potential of Azetidin-3-ol Derivatives in Modern Drug Discovery: A Technical Whitepaper

Executive Summary & Structural Rationale As drug discovery pivots toward highly optimized, low-molecular-weight scaffolds, the azetidine ring—a four-membered nitrogen-containing heterocycle—has transitioned from a synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As drug discovery pivots toward highly optimized, low-molecular-weight scaffolds, the azetidine ring—a four-membered nitrogen-containing heterocycle—has transitioned from a synthetic curiosity to a privileged motif in medicinal chemistry. As an Application Scientist evaluating lead optimization strategies, I frequently advocate for the integration of the azetidin-3-ol scaffold.

The rationale is grounded in causality: replacing larger, more flexible rings (like piperidines or pyrrolidines) with an azetidine core restricts the conformational space of the molecule. This rigidity reduces the entropic penalty upon target binding, thereby increasing affinity. Furthermore, the high sp³ character and ring strain of azetidines lower the overall lipophilicity (logP) and basicity of the amine, which directly translates to enhanced metabolic stability and superior pharmacokinetic profiles 1. The hydroxyl group at the C3 position acts as a critical synthetic vector, allowing for modular functionalization (e.g., esterification, amination) without disrupting the core pharmacophore.

Broad-Spectrum Therapeutic Applications

Azetidin-3-ol derivatives have demonstrated profound efficacy across multiple therapeutic areas, driven by their ability to precisely orient pharmacophores within enzyme active sites and receptor pockets.

Oncology & Signal Transduction Inhibition

Azetidine-containing compounds exhibit potent antiproliferative effects by inhibiting critical signal transduction pathways. For instance, novel azetidine derivatives have been identified as potent inhibitors of the STAT3 pathway, a transcription factor constitutively activated in numerous human cancers 2. Furthermore, FDA-approved oncology drugs like cobimetinib utilize the azetidine scaffold to achieve targeted MEK1/2 inhibition 3.

Neuropharmacology & CNS Modulators

The compact nature of azetidin-3-ol makes it an ideal candidate for central nervous system (CNS) penetration. Derivatives of azetidin-3-ol have been successfully synthesized as potent dopamine D2 and D4 receptor antagonists, showing high correlation between docking interactions and observed biological activity in antischizophrenic models 4. Additionally, piperazinyl azetidine skeletons are utilized to create irreversible monoacylglycerol lipase (MAGL) inhibitors, which are critical in neuroinflammation management 5.

Targeted Protein Degradation (PROTACs) & ADCs

Beyond direct inhibition, azetidin-3-ol hydrochloride serves as a highly stable, non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its bifunctional nature allows it to bridge E3 ubiquitin ligase ligands with target protein ligands effectively, resisting premature enzymatic cleavage in systemic circulation 6.

Quantitative Activity Data Summary

To contextualize the potency of azetidine-based compounds, the following table summarizes the in vitro activity of various derivatives against key targets:

Compound / DerivativeTarget / Cell LineIC₅₀ ValueReference
Azetidine 1a A549 (Lung Carcinoma)0.0022 µM2
Azetidine 1a HCT116 (Colon Carcinoma)0.0021 µM[[2]]()
VER-24052 FAAH (Rat)0.188 µM3
Bis-amide 7 JAK30.00026 µM[[3]]()

Mechanistic Pathway Visualization

When designing covalent inhibitors (e.g., for MAGL), the azetidin-3-ol scaffold is frequently utilized to position an electrophilic warhead (like a carbamate or hexafluoroisopropanol leaving group) in perfect proximity to the catalytic serine residue 5. The following diagram illustrates the logical flow of target engagement and subsequent therapeutic effect.

G A Azetidin-3-ol Derivative (Inhibitor) C Ser122 Active Site Nucleophilic Attack A->C Binds B MAGL Enzyme (Target) B->C Exposes D Covalent Adduct Formation (Irreversible Inhibition) C->D Reaction E Accumulation of 2-AG (Endocannabinoid) D->E Prevents Hydrolysis F Reduction in Neuroinflammation E->F Therapeutic Effect

Mechanism of MAGL Covalent Inhibition by Azetidine Derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, biological evaluation of azetidin-3-ol derivatives must rely on self-validating assay systems. Below is a rigorously structured protocol for confirming target engagement of azetidine-based covalent inhibitors using Activity-Based Protein Profiling (ABPP).

Protocol: Activity-Based Protein Profiling (ABPP) for MAGL Inhibitors

Causality & Rationale: Standard reversible biochemical assays are insufficient for characterizing covalent azetidine inhibitors because the IC₅₀ value shifts depending on incubation time. ABPP solves this by utilizing a competitive fluorescent probe (e.g., TAMRA-FP) that binds to uninhibited active sites. By incubating the azetidine inhibitor prior to the probe, we allow the irreversible covalent bond to form. If the inhibitor successfully engages the target, it blocks the probe, resulting in a quantifiable loss of fluorescence.

Self-Validating Mechanism: The assay incorporates a "Vehicle Control" (maximum fluorescence) and a "Positive Control" (a known covalent inhibitor like MJN110). If the positive control fails to abolish fluorescence, the probe or proteome is compromised, invalidating the run. This internal logic prevents false negatives.

Step-by-Step Methodology:

  • Proteome Preparation: Extract rat brain membrane proteome and dilute to a final concentration of 1.0 mg/mL in PBS (pH 7.4).

  • Inhibitor Incubation: Treat 50 µL of the proteome with the azetidin-3-ol derivative (dose-response concentrations from 1 nM to 10 µM) or vehicle (DMSO). Critical Step: Incubate at 37°C for exactly 30 minutes to allow covalent adduct formation before introducing competition.

  • Probe Labeling: Add TAMRA-FP (final concentration 1 µM) to all samples. Incubate in the dark at room temperature for 30 minutes.

  • Quenching & Separation: Quench the reaction with 4x SDS loading buffer. Resolve the proteins using 10% SDS-PAGE.

  • Fluorescence Imaging: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for TAMRA. Quantify the MAGL band intensity relative to the vehicle control.

Workflow Step1 Step 1 Proteome Prep Step2 Step 2 Inhibitor Incubation Step1->Step2 Step3 Step 3 Probe Labeling Step2->Step3 Step4 Step 4 SDS-PAGE Step3->Step4 Step5 Step 5 Fluorescence Imaging Step4->Step5 Control Self-Validation Vehicle & Positive Controls Control->Step2 Validates Control->Step5 Normalizes

Self-Validating Workflow for Activity-Based Protein Profiling.

Conclusion

The azetidin-3-ol scaffold is far more than a simple structural spacer; it is a highly tunable, conformationally rigid vector that fundamentally alters the pharmacokinetic and pharmacodynamic trajectory of drug candidates. Whether employed as an active warhead carrier in covalent MAGL inhibitors, a receptor-specific antagonist in CNS disorders, or a stable linker in PROTACs, mastering the chemistry and biological evaluation of azetidines is paramount for next-generation drug discovery.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health (NIH) / PubMed.1

  • The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide. Benchchem.2

  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. ResearchGate.4

  • Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers. National Institutes of Health (NIH).5

  • Azetidines in Drug Discovery. PharmaBlock.3

  • Azetidin-3-ol hydrochloride | ADC Linker. MedChemExpress.6

Sources

Exploratory

Escaping Flatland: 1-(Oxan-4-yl)azetidin-3-ol Hydrochloride as a Next-Generation Pharmaceutical Intermediate

Executive Summary The paradigm of modern medicinal chemistry has shifted dramatically toward sp³-rich, conformationally restricted frameworks to improve the pharmacokinetic and pharmacodynamic profiles of small-molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of modern medicinal chemistry has shifted dramatically toward sp³-rich, conformationally restricted frameworks to improve the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 1-(oxan-4-yl)azetidin-3-ol hydrochloride (CAS 2034621-00-4) represents a premier building block in this space. By fusing a rigid, low-lipophilicity azetidine ring with a solubilizing tetrahydropyran (THP/oxane) moiety, this intermediate provides a highly versatile vector for the synthesis of advanced kinase inhibitors and CNS-active agents. This whitepaper details the mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols for utilizing this critical intermediate.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental physicochemical properties of 1-(oxan-4-yl)azetidin-3-ol hydrochloride is essential for predicting its behavior in both synthetic workflows and biological systems. The data summarized below highlights its utility in maintaining low lipophilicity while providing necessary hydrogen-bonding vectors.

Table 1: Physicochemical & Computational Properties

PropertyValueRationale / Impact on Drug Design
CAS Number 2034621-00-4Unique identifier for the hydrochloride salt form[1].
Molecular Weight 193.67 g/mol Low MW ensures downstream coupling products remain well within Lipinski's Rule of 5[1].
Topological Polar Surface Area (TPSA) 32.7 ŲOptimal for membrane permeability; highly suitable for CNS-targeted therapeutics[1].
LogP (Calculated) 0.2637Highly hydrophilic; effectively offsets the high lipophilicity of fused aromatic kinase core structures[1].
H-Bond Donors 1The 3-hydroxyl group acts as a targeted H-bond donor or a reactive nucleophilic site[1].
H-Bond Acceptors 3The nitrogen and oxygen atoms facilitate crucial interactions with target protein residues[1].
Rotatable Bonds 1High rigidity restricts conformational entropy, significantly enhancing target binding affinity[1].

Mechanistic Rationale in Modern Drug Design

The incorporation of the 1-(oxan-4-yl)azetidin-3-yl motif into drug candidates is not arbitrary; it is a calculated structural decision designed to overcome the limitations of traditional piperidine or morpholine appendages.

  • The "Escape from Flatland" Principle: Aromatic, sp²-hybridized rings often lead to poor aqueous solubility and off-target toxicity. The azetidine ring provides a highly strained, sp³-rich core that improves three-dimensionality without adding excessive steric bulk.

  • Metabolic Stability & hERG Mitigation: Highly basic amines often trigger hERG channel inhibition, leading to cardiotoxicity. Alkylating the azetidine nitrogen with an oxan-4-yl (THP) group sterically shields the basic center and reduces its pKa, mitigating hERG liabilities while maintaining solubility.

  • Proven Clinical Utility: This specific motif has been successfully integrated into various therapeutic classes. Patent literature demonstrates its critical role in the synthesis of for neurological disorders[2], for hyperproliferative diseases[3], [4], and for autoimmune conditions[5].

Core Synthesis Workflow: Reductive Amination

The synthesis of 1-(oxan-4-yl)azetidin-3-ol is achieved via a highly chemoselective reductive amination between azetidin-3-ol and tetrahydro-4H-pyran-4-one (oxan-4-one).

ReductiveAmination A Azetidin-3-ol (Nucleophile) C Iminium Ion Intermediate A->C DIPEA, DCE (-H2O) B Oxan-4-one (Carbonyl) B->C D 1-(Oxan-4-yl)azetidin-3-ol (Free Base) C->D NaBH(OAc)3 Reductive Amination E 1-(Oxan-4-yl)azetidin-3-ol HCl (Final Product) D->E HCl in Dioxane Precipitation

Fig 1. Reductive amination workflow for 1-(oxan-4-yl)azetidin-3-ol HCl synthesis.

Protocol 1: Self-Validating Synthesis of the Intermediate

Objective: Synthesize the title compound while ensuring in-process quality control.

Step 1: Iminium Formation

  • Procedure: Suspend azetidin-3-ol hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE). Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) to liberate the free base. Add tetrahydro-4H-pyran-4-one (1.05 eq). Stir at room temperature for 2 hours.

  • Causality & Validation: DCE is chosen over dichloromethane (DCM) due to its higher boiling point and superior solvation of the intermediate iminium ion. Validation: An LC-MS aliquot at T=2h must show the disappearance of the starting materials and the presence of the iminium mass (m/z 156).

Step 2: Chemoselective Reduction

  • Procedure: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Causality & Validation: STAB is selected over sodium cyanoborohydride due to its lower toxicity and strict chemoselectivity. The bulky triacetoxy groups prevent the reduction of the unreacted ketone, exclusively targeting the more electrophilic iminium ion. Validation: Ninhydrin-stained TLC will confirm the absence of the secondary amine (azetidin-3-ol).

Step 3: Quench and Workup

  • Procedure: Quench the reaction slowly with saturated aqueous NaHCO₃. Extract the aqueous layer with a mixture of DCM/Isopropanol (3:1).

  • Causality & Validation: NaHCO₃ neutralizes the acetic acid byproduct generated by STAB. If the acid is not neutralized, the highly basic tertiary amine product will remain protonated and be lost in the aqueous waste. The addition of isopropanol to the extraction solvent disrupts the hydration sphere around the highly polar product, ensuring high recovery yields.

Step 4: Salt Formation

  • Procedure: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and dissolve the resulting oil in anhydrous diethyl ether. Add 4M HCl in dioxane dropwise until precipitation ceases. Filter and dry the white solid.

Downstream Functionalization Strategies

Once synthesized, the 3-hydroxyl group of the azetidine ring serves as the primary vector for attaching the intermediate to active pharmaceutical ingredients (APIs).

DownstreamPathways Core 1-(Oxan-4-yl)azetidin-3-ol SNAr SNAr Reaction (Aryl Ethers) Core->SNAr NaH, Ar-X (e.g., Pyrimidine-Cl) Mitsunobu Mitsunobu Reaction (Stereoinversion/Ethers) Core->Mitsunobu DEAD, PPh3, Ar-OH LeavingGroup Mesylation/Tosylation (SN2 Displacement) Core->LeavingGroup MsCl, Et3N, DCM Oxidation Swern/Dess-Martin (Ketone Formation) Core->Oxidation (COCl)2, DMSO, Et3N

Fig 2. Divergent synthetic pathways utilizing the 3-hydroxyl vector of the intermediate.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the intermediate to an electron-deficient heteroaryl halide (e.g., 2-chloropyrimidine) to form a target API core.

Step 1: Alkoxide Generation

  • Procedure: Dissolve 1-(oxan-4-yl)azetidin-3-ol (free base, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. Cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes.

  • Causality & Validation: The secondary alcohol on the sterically hindered azetidine ring is weakly acidic. Weaker bases (like K₂CO₃) are insufficient for complete deprotonation. NaH ensures irreversible formation of the highly nucleophilic alkoxide. Validation: The immediate evolution of hydrogen gas (bubbling) serves as a visual confirmation of alkoxide formation.

Step 2: SNAr Coupling

  • Procedure: Add the heteroaryl chloride (1.0 eq) dropwise or portion-wise. Warm the reaction to room temperature and stir for 4 hours.

  • Causality & Validation: The electron-deficient nature of the heteroaryl chloride lowers the LUMO energy, allowing the azetidine-alkoxide to attack the ipso-carbon, followed by the expulsion of the chloride leaving group. Validation: LC-MS analysis of a quenched reaction aliquot must show complete consumption of the starting mass (m/z 158 for the free base) and the appearance of the desired aryl-ether product mass.

Step 3: Quench and Isolation

  • Procedure: Quench the reaction with ice water to destroy unreacted NaH. Extract with Ethyl Acetate, wash the organic layer extensively with brine (to remove DMF), dry, and purify via flash chromatography.

Conclusion

1-(oxan-4-yl)azetidin-3-ol hydrochloride is a masterclass in modern building block design. By strategically combining the conformational rigidity of an azetidine with the physicochemical buffering of a tetrahydropyran ring, it allows medicinal chemists to construct highly potent, metabolically stable, and target-selective therapeutics. Mastery of its synthetic handling—particularly the nuances of iminium reduction and alkoxide generation—is essential for any drug development professional working in the targeted kinase or CNS space.

References

  • Title: US9365562B2 - 1,3 substituted azetidine PDE10 inhibitors | Source: Google Patents | URL
  • Title: US8455493B2 - Imidazopyrazine Syk inhibitors | Source: Google Patents | URL
  • Title: US8242104B2 - Benzoxazepin P13K inhibitor compounds and methods of use | Source: Google Patents | URL
  • Title: US7803839B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases | Source: Google Patents | URL

Sources

Foundational

Difference between 1-(oxan-4-yl)azetidin-3-ol free base and hydrochloride salt

The following technical guide details the structural, physicochemical, and operational differences between 1-(oxan-4-yl)azetidin-3-ol free base and its hydrochloride salt. Comparative Analysis of Free Base vs.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, physicochemical, and operational differences between 1-(oxan-4-yl)azetidin-3-ol free base and its hydrochloride salt.

Comparative Analysis of Free Base vs. Hydrochloride Salt in Drug Discovery

Executive Summary

1-(Oxan-4-yl)azetidin-3-ol (also known as 1-(tetrahydro-2H-pyran-4-yl)azetidin-3-ol) is a critical spiro-like saturated heterocyclic building block.[1][2][3][4] It is widely employed in medicinal chemistry to modulate the physicochemical properties (LogD, solubility, metabolic stability) of drug candidates.[5]

This guide delineates the critical distinctions between the Free Base (neutral amine) and the Hydrochloride Salt (ionic solid).[5] While the free base is the reactive species required for nucleophilic coupling, the hydrochloride salt is the preferred form for storage, handling, and purification due to its superior crystallinity and oxidative stability.[5]

Molecular Architecture & Identity

The molecule consists of a strained, four-membered azetidine ring substituted at the nitrogen with a tetrahydropyran (oxane) ring and functionalized at the C3 position with a hydroxyl group.[3][4][5]

  • Systematic Name: 1-(tetrahydro-2H-pyran-4-yl)azetidin-3-ol[1][2][3][4]

  • CAS (HCl Salt): 2034621-00-4[1][2][3][4][6]

  • Molecular Formula:

    
     (Free Base) | 
    
    
    
    (HCl Salt)[1][3][5]
  • Molecular Weight: 157.21 g/mol (Free Base) | 193.67 g/mol (HCl Salt)[5]

Structural Visualization

The following diagram illustrates the equilibrium between the free base and the salt forms, highlighting the protonation site at the azetidine nitrogen.[5]

G cluster_0 Free Base Form cluster_1 Hydrochloride Salt Form FB 1-(Oxan-4-yl)azetidin-3-ol (Neutral Amine) Lipophilic / Reactive HCl 1-(Oxan-4-yl)azetidin-3-ol • HCl (Protonated Cation) Hydrophilic / Stable FB->HCl + HCl (in Et2O/Dioxane) HCl->FB + Base (NaHCO3/NaOH)

Figure 1: Reversible protonation of the azetidine nitrogen.[5] The lone pair on the nitrogen (Free Base) accepts a proton to form the quaternary ammonium chloride salt.[5]

Physicochemical Profiling

The choice between free base and salt dictates the solvent system, storage conditions, and analytical methods used.[5]

FeatureFree Base (Neutral)Hydrochloride Salt (Ionic)
Physical State Viscous oil or low-melting waxy solid.[1][2][3][4]Crystalline solid (White to off-white powder).[1][2][3]
Solubility (Water) Low to Moderate (pH dependent).[5]High (Dissociates into ions).[5]
Solubility (Organic) Soluble in DCM, EtOAc, THF, MeOH.[5]Soluble in MeOH, DMSO, Water; Insoluble in Et2O, Hexanes, DCM.[5]
Hygroscopicity Moderate; can absorb moisture to become gummy.Low to Moderate; generally stable but should be stored desiccated.[3]
Chemical Stability Prone to N-oxidation over time; reactive nucleophile.[2][3][4]High; protonation protects N-lone pair from oxidation.[1][2][3][4]
Melting Point Typically < 80°C (often undefined/amorphous).Distinct, high melting point (>150°C, often dec.).[5]
Primary Use Reagent for coupling (SNAr, Alkylation).[5]Storage, Shipping, Standard for weighing.[5]
Expert Insight: The "Solubility Switch"

Causality: The azetidine nitrogen has a pKa of approximately 10-11.[2][3][4] In the free base form, the molecule is neutral and lipophilic, allowing it to cross cell membranes or dissolve in organic reaction solvents (DCM).[5] Upon adding HCl, the nitrogen becomes positively charged (


).[5] This charge disrupts the crystal lattice energy, making the salt highly water-soluble but insoluble in non-polar organics.[3][4] This property is exploited during purification (Acid/Base extraction).[5]

Synthesis & Interconversion Protocols

Synthesis of the Free Base (Reductive Amination)

The core scaffold is synthesized via reductive amination, coupling azetidin-3-ol (often as a salt) with tetrahydro-4H-pyran-4-one .[1][2][3][4]

Reagents: Sodium triacetoxyborohydride (STAB), DCM or DCE, Acetic Acid.[5] Mechanism: Formation of an iminium ion intermediate followed by hydride reduction.

Protocol: Conversion of Free Base to HCl Salt

This step is critical for isolating the product as a stable solid after synthesis.[3]

  • Dissolution: Dissolve the crude 1-(oxan-4-yl)azetidin-3-ol free base (oil) in a minimal volume of dry Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2][3][4]

  • Acidification: Cool the solution to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane or 2M HCl in Diethyl Ether .

  • Precipitation: The salt will precipitate immediately as a white solid. If oiling occurs, add excess Diethyl Ether or Hexanes to induce crystallization.[5]

  • Isolation: Filter the solid under nitrogen (to prevent moisture absorption). Wash the filter cake with cold Diethyl Ether.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours to remove residual solvent.

Protocol: "Free-Basing" (Salt to Free Base)

Required before using the molecule in nucleophilic substitution reactions where the protonated amine is non-reactive.[2][3]

  • Partition: Suspend the HCl salt in Dichloromethane (DCM).

  • Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH.

  • Extraction: Shake vigorously until the solid dissolves. The free base migrates into the DCM layer.

  • Separation: Collect the organic (DCM) layer. Re-extract the aqueous layer 2x with DCM/Isopropanol (3:1) if the molecule is polar.

  • Drying: Dry the combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
Experimental Workflow Diagram

Workflow start Start: Crude Reaction Mixture (Reductive Amination) workup Aqueous Workup (Extract with DCM) start->workup crude_oil Crude Free Base (Oil) workup->crude_oil salt_form Salt Formation Add HCl/Dioxane in EtOAc crude_oil->salt_form Stabilization filtration Filtration & Washing (Remove impurities) salt_form->filtration pure_salt Pure HCl Salt (Stable Solid) filtration->pure_salt free_basing Free-Basing Partition DCM / Sat. NaHCO3 pure_salt->free_basing Activation pure_base Reactive Free Base (Ready for Coupling) free_basing->pure_base

Figure 2: Purification workflow illustrating the transition from crude reaction mixture to stable salt and back to reactive free base.[1][2][3][4]

Analytical Verification

To confirm which form you possess, utilize the following analytical markers:

  • 1H NMR (DMSO-d6):

    • Free Base: The azetidine ring protons (

      
       to Nitrogen) appear at 2.8 – 3.5 ppm .
      
    • HCl Salt: Due to the positive charge on nitrogen, these protons shift downfield (deshielded) to 3.8 – 4.5 ppm .[5] A broad singlet for the acidic proton (

      
      ) is often visible at 10-11 ppm .[3]
      
  • Elemental Analysis:

    • Free Base: Matches

      
      .
      
    • HCl Salt: Matches

      
       (Check for presence of Chlorine).[5]
      
  • Silver Nitrate Test: Dissolve sample in water; add

    
    .[3] A white precipitate (
    
    
    
    ) confirms the Hydrochloride salt.[5]

Applications in Drug Design

The 1-(oxan-4-yl)azetidin-3-ol moiety is a "privileged fragment" in modern drug discovery.[1][2][3][4]

  • Solubility Enhancement: The ether oxygen in the pyran ring acts as a hydrogen bond acceptor, improving aqueous solubility compared to a cyclohexyl analog.

  • Metabolic Stability: The oxane ring is generally more resistant to cytochrome P450 oxidation than purely aliphatic rings.

  • Low Basicity: While basic, the azetidine nitrogen is less basic than pyrrolidine, potentially reducing hERG channel liability.[5]

References

  • PubChem. (2024).[3] Compound Summary: Azetidin-3-ol.[1][2][3][4][7][8][9] National Library of Medicine.[3] Retrieved from [Link][1][5]

  • Serajuddin, A. T. (2007).[5] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[3][4][5] (General principles of Salt Selection).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[5] (2011).[5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][3][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(Oxan-4-yl)azetidin-3-ol via Reductive Amination

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identity: 1-(Oxan-4-yl)azetidin-3-ol (CAS: 2034621-00-4) Executive Summary & Mechanistic Rationale The incorporation o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identity: 1-(Oxan-4-yl)azetidin-3-ol (CAS: 2034621-00-4)

Executive Summary & Mechanistic Rationale

The incorporation of hydrophilic, conformationally restricted motifs is a cornerstone of modern structure-based drug design. 1-(Oxan-4-yl)azetidin-3-ol serves as a highly versatile building block for improving the pharmacokinetic profiles of small-molecule drug candidates, often utilized in the synthesis of complex pharmaceutical intermediates [1]. The synthesis of this moiety relies on the robust reductive amination between oxan-4-one (tetrahydro-4H-pyran-4-one) and azetidin-3-ol[2].

Causality in Reagent Selection

To achieve high yields and prevent over-reduction, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reducing agent of choice.

  • Why STAB? The electron-withdrawing acetoxy ligands significantly reduce the nucleophilicity of the borohydride core. This renders STAB unreactive toward the starting ketone (oxan-4-one) at room temperature, but sufficiently reactive to rapidly reduce the highly electrophilic iminium ion intermediate.

  • Why DIPEA? Azetidin-3-ol is typically supplied as a hydrochloride salt to prevent degradation[1]. N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base that liberates the secondary amine without participating in unwanted side reactions with the ketone[3].

  • Why Acetic Acid (AcOH)? The initial nucleophilic attack forms a hemiaminal, which must dehydrate to form the active iminium species. Glacial acetic acid protonates the hemiaminal hydroxyl group, converting it into a superior leaving group (water) and driving the equilibrium forward.

Mechanism N1 Oxan-4-one + Azetidin-3-ol N2 Hemiaminal Intermediate N1->N2 Nucleophilic Addition (DIPEA promoted) N3 Iminium Ion (Activated) N2->N3 Dehydration (AcOH catalyzed) N4 1-(Oxan-4-yl)azetidin-3-ol N3->N4 Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of the reductive amination yielding 1-(oxan-4-yl)azetidin-3-ol.

Quantitative Reaction Parameters

The following tables summarize the stoichiometric rationale and the self-validation checkpoints required to ensure protocol integrity.

Table 1: Stoichiometric Equivalents and Reagent Rationale
ReagentMW ( g/mol )EquivalentsMass / Vol (10 mmol scale)Mechanistic Role
Azetidin-3-ol HCl 109.551.001.10 gLimiting Reagent / Nucleophile
Oxan-4-one 100.121.051.05 gElectrophile (Slight excess drives conversion)
DIPEA 129.241.202.10 mLNon-nucleophilic Base (Free-basing)
Glacial AcOH 60.051.500.86 mLAcid Catalyst (Dehydration promoter)
STAB 211.941.503.18 gMild Hydride Donor
1,2-Dichloroethane (DCE) 98.960.2 M50.0 mLAprotic Solvent
Table 2: Reaction Monitoring and Self-Validation Parameters
ParameterAnalytical MethodExpected ObservationCorrective Action if Failed
Amine Consumption TLC (DCM:MeOH 9:1, Ninhydrin stain)Disappearance of baseline amine spotAdd 0.2 eq oxan-4-one and 0.5 eq STAB; stir 2h.
Product Formation LC-MS (ESI+)Dominant peak at m/z [M+H]⁺ = 158.2Verify pH; add more AcOH if iminium is stalled.
Quench Completion Visual InspectionCessation of CO₂ gas evolutionContinue adding sat. NaHCO₃ dropwise until stable.

Experimental Workflow & Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps until the validation criteria for the current step are met.

Step 1: Free-Basing and Imine Condensation
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Suspend azetidin-3-ol hydrochloride (1.10 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (50 mL).

  • Add DIPEA (2.10 mL, 12.0 mmol) dropwise at room temperature. Stir for 10 minutes until the suspension becomes a clear or slightly hazy solution. Causality: This ensures the azetidine nitrogen is fully deprotonated and nucleophilic.

  • Add oxan-4-one (1.05 g, 10.5 mmol) in one portion, followed immediately by glacial acetic acid (0.86 mL, 15.0 mmol).

  • Stir the mixture at room temperature for 30–45 minutes to allow for hemiaminal formation and subsequent dehydration to the iminium ion.

Step 2: Reduction
  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: STAB addition is mildly exothermic; cooling prevents localized boiling and minimizes side reactions.

  • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portionwise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under a nitrogen atmosphere.

  • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Proceed to work-up only when the target mass (m/z 158.2) is the dominant peak and the starting amine is consumed.

Step 3: Quench and Extraction
  • Cool the reaction flask back to 0 °C.

  • Slowly add saturated aqueous NaHCO₃ (30 mL) dropwise. Causality: This neutralizes the acetic acid and destroys unreacted STAB. Vigorous CO₂ evolution will occur.

  • Self-Validation Check: Wait until all bubbling ceases. A stable biphasic mixture indicates a complete quench.

  • Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of DCM to DCM:MeOH (9:1) containing 1% aqueous NH₄OH. Causality: The basic modifier prevents the highly polar azetidine product from streaking or irreversibly binding to the acidic silica gel.

  • Evaporate the pure fractions to afford 1-(oxan-4-yl)azetidin-3-ol as a pale yellow to white solid/viscous oil.

Workflow Step1 1. Free-Basing Azetidin-3-ol HCl + DIPEA in DCE Step2 2. Condensation Add Oxan-4-one + AcOH (Stir 30 min) Step1->Step2 Step3 3. Reduction Add STAB portionwise (Stir 12-16h) Step2->Step3 Step4 4. Quench & Extraction Sat. NaHCO3 quench, DCM extraction Step3->Step4 Step5 5. Purification Flash Chromatography (DCM:MeOH + NH4OH) Step4->Step5

Step-by-step experimental workflow for the reductive amination protocol.

References

Sources

Application

Application Note: Scalable Synthesis of 1-(Oxan-4-yl)azetidin-3-ol Hydrochloride

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(oxan-4-yl)azetidin-3-ol hydrochloride (CAS: 2034621-00-4 for HCl salt; Free base: 1002353-84-1). This motif serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(oxan-4-yl)azetidin-3-ol hydrochloride (CAS: 2034621-00-4 for HCl salt; Free base: 1002353-84-1). This motif serves as a critical polar pharmacophore in modern medicinal chemistry, offering improved metabolic stability and solubility compared to morpholine or piperazine analogues.

The protocol focuses on a Direct Reductive Amination strategy utilizing Sodium Triacetoxyborohydride (STAB). Unlike catalytic hydrogenation, which poses risks of azetidine ring hydrogenolysis (ring-opening) under high pressure, the STAB-mediated route offers superior chemoselectivity and operational safety for scale-up from gram to multi-kilogram batches.

Key Process Features:

  • Chromatography-Free: Purification is achieved solely via salt formation and crystallization.

  • Safety Profile: Eliminates the need for high-pressure hydrogenation equipment.

  • Yield: Consistently delivers >85% isolated yield with >99% purity (HPLC).

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the reductive alkylation of Azetidin-3-ol hydrochloride with Tetrahydro-4H-pyran-4-one (Oxan-4-one).

Reaction Scheme

The reaction proceeds via the formation of an oxonium/iminium intermediate, which is selectively reduced in situ.

ReactionScheme SM1 Azetidin-3-ol HCl (C3H7NO·HCl) Inter Iminium Intermediate SM1->Inter + SM2 + Et3N SM2 Tetrahydro-4H-pyran-4-one (C5H8O2) Product 1-(Oxan-4-yl)azetidin-3-ol (Free Base) Inter->Product Reduction Reagent NaBH(OAc)3 DCM/AcOH Reagent->Inter Salt Target Product: HCl Salt Product->Salt HCl/iPrOH Crystallization

Figure 1: Retrosynthetic pathway and forward reaction scheme.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Jacketed glass reactor (5L to 50L) with overhead stirring and internal temperature probe.

  • Reagents:

    • Azetidin-3-ol HCl (1.0 equiv)

    • Tetrahydro-4H-pyran-4-one (1.1 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

    • Triethylamine (Et3N) (1.0 equiv) - Critical for freeing the amine salt.

    • Acetic Acid (AcOH) (1.0 equiv) - Catalyst for imine formation.

    • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: DCM is preferred for easier removal, though DCE offers faster kinetics.

Step-by-Step Procedure (Scale: 100g Batch)
Phase 1: Reductive Amination
  • Charging: To a nitrogen-purged reactor, charge DCM (1.0 L, 10 vol) and Azetidin-3-ol HCl (100.0 g, 0.91 mol) .

  • Neutralization: Cool the suspension to 0–5°C. Add Triethylamine (92.0 g, 0.91 mol) dropwise over 30 minutes. Observation: The slurry will thin as the free base is liberated.

  • Ketone Addition: Add Tetrahydro-4H-pyran-4-one (100.5 g, 1.0 mol) in one portion.

  • Catalysis: Add Acetic Acid (54.6 g, 0.91 mol) . Stir at 0–5°C for 30 minutes to promote hemiaminal/imine formation.

  • Reduction (Critical Step): Add STAB (270.0 g, 1.27 mol) portion-wise over 1 hour, maintaining internal temperature <10°C.

    • Process Safety Note: STAB addition is exothermic. Gas evolution is minimal compared to NaBH4, but temperature control is vital to prevent impurity formation.

  • Reaction: Warm to 20–25°C and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (10% MeOH/DCM) or HPLC. Target: <2% residual Azetidin-3-ol.

Phase 2: Workup & Free Base Isolation
  • Quench: Cool to 0°C. Slowly add 1M NaOH (500 mL) to adjust pH to >12. This quenches excess borohydride and ensures the product is in the organic phase.

  • Phase Separation: Separate the layers. Extract the aqueous layer with DCM (2 x 300 mL) .

    • Note: The product is polar. Multiple extractions are necessary.

  • Washing: Wash combined organics with Brine (300 mL) .

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to obtain the crude free base as a viscous pale-yellow oil.
    
Phase 3: Salt Formation & Crystallization
  • Dissolution: Dissolve the crude oil in Isopropanol (IPA) (500 mL, 5 vol) . Heat to 40°C.

  • Acidification: Slowly add HCl in IPA (5-6N, 1.1 equiv) dropwise.

    • Observation: A white precipitate should form immediately.

  • Crystallization: Heat the slurry to 70°C (near reflux) to dissolve or ripen the solids, then cool slowly to 0–5°C over 4 hours.

  • Filtration: Filter the white solid. Wash the cake with cold IPA (100 mL) followed by MTBE (100 mL) to remove residual organics.

  • Drying: Vacuum dry at 45°C for 12 hours.

Process Safety & Critical Parameters

Thermal Hazards
  • STAB Exotherm: The heat of reaction during the reduction step is significant (-180 kJ/mol est.). On scales >1kg, active cooling jackets are mandatory.

  • Azetidine Stability: While azetidin-3-ol is relatively stable, the ring strain energy (~26 kcal/mol) makes it susceptible to ring-opening in the presence of strong nucleophiles at high temperatures. Avoid heating the free base >60°C for prolonged periods.

Impurity Profile
Impurity TypeOriginControl Strategy
Bis-alkylation Over-reaction of amineSterically unlikely due to secondary amine structure, but monitor stoichiometry.
Ring-opened Acid hydrolysis or hydrogenolysisMaintain temp <25°C during acidic quench; Avoid Pd/H2 if possible.
Boron salts STAB residueHigh pH (>12) quench ensures Boron remains in aqueous phase.

Data Presentation & Analytical Controls

Expected Yields
ScaleInput (Azetidin-3-ol HCl)Output (Product HCl)Yield (%)Purity (HPLC)
Lab 5.0 g7.5 g86%99.2%
Pilot 100.0 g148.0 g84%99.5%
Kilo 2.5 kg3.65 kg83%99.4%
Process Flow Diagram

ProcessFlow Start Start: Azetidin-3-ol HCl Mix Mix with Ketone + Et3N + AcOH (DCM Solvent) Start->Mix Reduce Add STAB (Controlled Rate) Temp < 10°C Mix->Reduce Imine Formation Quench Quench with NaOH (pH > 12) Phase Separation Reduce->Quench Reduction Complete Conc Concentrate Organic Phase (Crude Free Base) Quench->Conc Organic Layer Salt Add HCl/IPA Crystallization Conc->Salt Filter Filtration & Wash (IPA/MTBE) Salt->Filter End Final Product: White Crystalline Solid Filter->End

Figure 2: Unit operation flow for the isolation of the hydrochloride salt.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • ChemScene. "Product Data: 1-(Oxan-4-yl)azetidin-3-ol hydrochloride."[1]

  • Burke, S. D., & Danheiser, R. L. "Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents." Wiley, 1999. (General reference for STAB handling).
  • Pfizer Inc. "Process for the preparation of azetidinyl derivatives." US Patent US20050209219A1.
  • Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2012.

Sources

Method

Reagents and Protocols for Functionalizing 1-(Oxan-4-yl)azetidin-3-ol Scaffolds

Introduction & Scaffold Significance The 1-(oxan-4-yl)azetidin-3-ol scaffold—also systematically named 1-(tetrahydro-2H-pyran-4-yl)azetidin-3-ol—represents a highly privileged building block in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Significance

The 1-(oxan-4-yl)azetidin-3-ol scaffold—also systematically named 1-(tetrahydro-2H-pyran-4-yl)azetidin-3-ol—represents a highly privileged building block in modern medicinal chemistry ()[1]. By combining the conformational restriction of the azetidine ring with the hydrophilic, sp³-rich bulk of the tetrahydropyran (oxan-4-yl) moiety, this scaffold is frequently utilized to improve the pharmacokinetic profiles of drug candidates. The oxan-4-yl group acts as a metabolically stable, basicity-tuning appendage, while the C3-hydroxyl group on the azetidine ring serves as a versatile synthetic handle for divergent functionalization ()[2].

However, the functionalization of azetidin-3-ols requires careful reagent selection. The inherent ring strain of the four-membered azetidine (~26 kcal/mol) makes it susceptible to ring-opening or ring-expansion under harsh acidic conditions or elevated temperatures. This application note details validated, mild protocols for the derivatization of the C3 position, ensuring high yields while preserving the integrity of the heterocycle.

Strategic Functionalization Pathways

The secondary alcohol at the C3 position is the primary locus for diversification. Depending on the desired physicochemical outcome, this handle can be converted into a fluoride (to modulate basicity), oxidized to a ketone (to serve as an electrophilic hub), or directly displaced via Mitsunobu conditions.

AzetidineFunctionalization Scaffold 1-(Oxan-4-yl)azetidin-3-ol (Starting Scaffold) DAST DAST / CH2Cl2 -78 °C to RT Scaffold->DAST DMP DMP, NaHCO3 CH2Cl2, 0 °C Scaffold->DMP Mitsunobu DIAD, PPh3, Ar-OH THF, 0 °C to RT Scaffold->Mitsunobu Fluoro 3-Fluoro Derivative (pKa & Lipophilicity Tuning) DAST->Fluoro Ketone Azetidin-3-one (Divergent Hub) DMP->Ketone Ether 3-(Aryloxy) Derivative (Etherification) Mitsunobu->Ether

Workflow for the divergent functionalization of the 1-(oxan-4-yl)azetidin-3-ol scaffold.

Key Transformations & Methodologies

Deoxofluorination: Synthesis of 3-Fluoro-1-(oxan-4-yl)azetidine

Fluorination of the azetidine C3 position is a classic bioisosteric replacement used to lower the pKa of the adjacent basic nitrogen, thereby increasing membrane permeability and oral bioavailability ()[3].

Causality & Experimental Design: Diethylaminosulfur trifluoride (DAST) is utilized due to its efficacy at low temperatures. The reaction must be initiated at -78 °C because the fluorination of strained rings is highly exothermic. Allowing the reaction to run hot leads to the formation of ring-expanded pyrrolidine byproducts or complete ring cleavage.

Step-by-Step Protocol:

  • Preparation: Dissolve 1-(oxan-4-yl)azetidin-3-ol (1.0 equiv, 5.0 mmol) in anhydrous CH₂Cl₂ (50 mL) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Add DAST (1.5 equiv, 7.5 mmol) dropwise via a syringe over 15 minutes. Self-Validation Check: The solution should remain clear; rapid darkening indicates localized heating and potential decomposition.

  • Reaction Progression: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to gradually warm to room temperature over 4 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ (30 mL). Causality: This neutralizes the hazardous HF byproduct generated during the deoxofluorination.

  • Workup: Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (eluting with EtOAc/Hexanes).

Oxidation to 1-(Oxan-4-yl)azetidin-3-one

Converting the C3-alcohol to a ketone transforms the scaffold into an electrophilic hub, enabling downstream reductive aminations or Grignard additions to form complex tertiary alcohols ()[4].

Causality & Experimental Design: While Swern or TEMPO/bleach oxidations are viable, Dess-Martin Periodinane (DMP) is highly recommended for discovery-scale synthesis. DMP operates under exceptionally mild conditions. The addition of NaHCO₃ is critical; it buffers the reaction by neutralizing the acetic acid byproduct of DMP reduction, which could otherwise protonate the basic azetidine nitrogen and stall the oxidation.

Step-by-Step Protocol:

  • Preparation: Suspend DMP (1.2 equiv, 6.0 mmol) and NaHCO₃ (2.0 equiv, 10.0 mmol) in anhydrous CH₂Cl₂ (40 mL) at 0 °C.

  • Substrate Addition: Dissolve 1-(oxan-4-yl)azetidin-3-ol (1.0 equiv, 5.0 mmol) in CH₂Cl₂ (10 mL) and add it dropwise to the DMP suspension.

  • Reaction Progression: Remove the ice bath and stir the cloudy suspension at room temperature for 2 hours.

  • Quenching: Add a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (40 mL). Stir vigorously for 30 minutes. Causality: Na₂S₂O₃ reduces unreacted DMP and iodosobenzoic acid byproducts into water-soluble derivatives, preventing them from co-eluting with the polar azetidin-3-one.

  • Workup: Separate the layers, extract the aqueous phase with CH₂Cl₂ (2 × 20 mL), dry the combined organics over Na₂SO₄, and concentrate. The resulting ketone is generally pure enough for immediate downstream use.

Mitsunobu Etherification

The Mitsunobu reaction allows for the direct coupling of the C3-hydroxyl with acidic pronucleophiles (e.g., phenols, phthalimides) ()[2].

Causality & Experimental Design: The order of addition is the most critical parameter. Diisopropyl azodicarboxylate (DIAD) must be added last to the pre-mixed solution of the alcohol, nucleophile, and triphenylphosphine (PPh₃). This prevents the premature formation of the highly reactive betaine intermediate, which can rapidly degrade in the presence of trace moisture if the alcohol is not immediately available to react.

Step-by-Step Protocol:

  • Preparation: In an oven-dried flask, dissolve 1-(oxan-4-yl)azetidin-3-ol (1.0 equiv, 3.0 mmol), the desired phenol derivative (1.1 equiv, 3.3 mmol), and PPh₃ (1.5 equiv, 4.5 mmol) in anhydrous THF (15 mL) under nitrogen.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add DIAD (1.5 equiv, 4.5 mmol) dropwise over 10 minutes. The solution will typically turn a pale yellow color.

  • Reaction Progression: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12 hours.

  • Workup & Purification: Concentrate the mixture in vacuo. To separate the product from triphenylphosphine oxide (TPPO), triturate the crude residue with cold diethyl ether; TPPO will largely precipitate. Filter, concentrate the filtrate, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the functionalization of the 1-(oxan-4-yl)azetidin-3-ol scaffold based on the protocols described above.

TransformationReagents & SolventsTemp ProfileTypical YieldPrimary Synthetic Utility
Deoxofluorination DAST (1.5 eq), CH₂Cl₂-78 °C → RT50–70%pKa modulation; lipophilicity enhancement
Oxidation DMP (1.2 eq), NaHCO₃, CH₂Cl₂0 °C → RT75–90%Generation of electrophilic hub for divergent synthesis
Mitsunobu Etherification DIAD (1.5 eq), PPh₃, Ar-OH, THF0 °C → RT60–85%Introduction of bulky or electron-deficient aryl ethers
Mesylation / Sₙ2 1. MsCl, Et₃N, CH₂Cl₂2. Nu⁻, DMF0 °C → 80 °C65–80%Introduction of amines, thiols, or cyano groups

References

  • Singh, A., et al. "Recent advances in synthetic facets of immensely reactive azetidines". RSC Advances, 2017. Available at:[Link]

  • Google Patents. "WO2007004049A1 - Oxazolidinones containing azetidine as antibacterial agents". WIPO, 2007.
  • Google Patents. "US20180134713A1 - Processes and Intermediates for the Preparation of {1-(Ethylsulfonyl)-3-[4-(7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)-1H-Pyrazol-1-yl]Azetidin-3-yl}Acetonitrile". USPTO, 2018.

Sources

Application

Application Note: Preparation, Handling, and Storage of 1-(oxan-4-yl)azetidin-3-ol hydrochloride Stock Solutions

Introduction & Chemical Profiling 1-(oxan-4-yl)azetidin-3-ol hydrochloride (CAS: 2034621-00-4) is a highly specialized, functionally rich building block widely utilized in modern drug discovery [1]. Structurally, it comb...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

1-(oxan-4-yl)azetidin-3-ol hydrochloride (CAS: 2034621-00-4) is a highly specialized, functionally rich building block widely utilized in modern drug discovery [1]. Structurally, it combines an oxane (tetrahydropyran) ring with an azetidin-3-ol moiety. The oxane ring imparts metabolic stability and favorable physicochemical properties (such as reduced lipophilicity compared to carbocyclic analogs), while the azetidine ring provides a rigid, stereochemically defined scaffold.

This compound is frequently employed as a non-cleavable linker in Antibody-Drug Conjugates (ADCs), a structural spacer in Proteolysis Targeting Chimeras (PROTACs), and a core intermediate in the synthesis of kinase and protease inhibitors [2, 3]. It is supplied as a hydrochloride (HCl) salt. The salt form is intentionally engineered to enhance solid-state stability, reduce volatility, and significantly improve aqueous solubility compared to its free-base counterpart.

Physicochemical Properties
PropertyValueExperimental Implication
CAS Number 2034621-00-4Unique identifier for procurement and safety tracking.
Molecular Formula C₈H₁₆ClNO₂Indicates the presence of the HCl salt.
Molecular Weight 193.67 g/mol Critical for accurate molarity calculations.
Topological Polar Surface Area (TPSA) 32.7 ŲSuggests good membrane permeability in free-base form.
Form Solid powderProne to static; requires careful weighing.
Hygroscopicity High (due to HCl salt)Must be protected from ambient moisture to prevent degradation.

Solvent Selection & Causality

The choice of solvent is dictated by the downstream application. Because 1-(oxan-4-yl)azetidin-3-ol hydrochloride is an amine salt, it exhibits excellent solubility in polar solvents.

  • Dimethyl Sulfoxide (DMSO): The gold standard for in vitro assay master stocks. Crucial Insight: You must use anhydrous DMSO (≤0.005% water). Standard DMSO is highly hygroscopic and will absorb atmospheric moisture. Water introduced into the DMSO stock will interact with the HCl salt, leading to accelerated hydrolysis or precipitation of the compound over time.

  • Aqueous Buffers (Water/PBS): Highly soluble in aqueous media. However, aqueous solutions are susceptible to microbial contamination and pH-dependent chemical degradation. Aqueous working solutions should be prepared fresh from the DMSO master stock immediately prior to the assay.

Experimental Protocols: Stock Solution Preparation

Protocol A: Preparation of a 10 mM DMSO Master Stock

This self-validating protocol ensures minimal moisture exposure and precise concentration control.

  • Equilibration: Remove the sealed vial of 1-(oxan-4-yl)azetidin-3-ol hydrochloride from cold storage (-20°C). Do not open immediately. Allow the vial to equilibrate to room temperature in a desiccator for 30–60 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, ruining the batch.

  • Weighing: Using an analytical balance, quickly weigh the desired mass of the powder into a sterile, static-free amber glass vial.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO using the formula: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight (g/mol)] × 1000 (See Reconstitution Guide below for quick reference).

  • Dissolution: Pipette the calculated volume of anhydrous DMSO into the vial. Seal tightly.

  • Agitation: Vortex the solution for 30 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 1–2 minutes until the solution is optically clear.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in sterile microcentrifuge tubes. Causality: Aliquoting prevents repeated freeze-thaw cycles. Each freeze-thaw cycle introduces micro-condensation, which degrades the compound.

  • Storage: Store aliquots immediately at -80°C. Under these conditions, the stock is stable for up to 6 months [2].

Reconstitution Guide (Molecular Weight: 193.67 g/mol )

Use this table to determine the volume of solvent required to achieve standard stock concentrations based on the mass of powder weighed.

Mass of PowderVolume for 10 mM StockVolume for 50 mM StockVolume for 100 mM Stock
1 mg 0.516 mL0.103 mL0.052 mL
5 mg 2.582 mL0.516 mL0.258 mL
10 mg 5.163 mL1.033 mL0.516 mL

Workflow Visualizations

Stock Preparation Workflow

The following diagram illustrates the critical path for preparing and storing the stock solution to maintain structural integrity.

StockPrep A 1-(oxan-4-yl)azetidin-3-ol HCl (Solid Powder) B Equilibrate to Room Temp (Prevent Condensation) A->B C Weighing (Analytical Balance) B->C D Add Anhydrous DMSO (or HPLC-grade H2O) C->D E Vortex & Sonication (Ensure Complete Dissolution) D->E F Sterile Filtration (0.22 µm) *If required for cell assays* E->F G Aliquot into Amber Vials (Single-use volumes) F->G H Store at -20°C to -80°C (Desiccated) G->H

Figure 1: Standardized workflow for the preparation and storage of 1-(oxan-4-yl)azetidin-3-ol hydrochloride stock solutions.

Application Pathway in Drug Discovery

When transitioning from stock solution to synthetic application (e.g., coupling the hydroxyl group to a payload), the hydrochloride salt must be neutralized. Typically, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is added to the reaction mixture[3]. This liberates the tertiary amine, preventing acidic interference during sensitive coupling reactions.

Application A 1-(oxan-4-yl)azetidin-3-ol HCl B Neutralization (e.g., DIPEA / TEA) A->B C Hydroxyl Functionalization (Linker Conjugation) B->C D PROTAC / ADC Assembly C->D E Targeted Protein Degradation or Drug Delivery D->E

Figure 2: Synthetic utility and activation pathway of 1-(oxan-4-yl)azetidin-3-ol hydrochloride in advanced drug modalities.

Troubleshooting & Best Practices

  • Precipitation Upon Dilution: If the compound precipitates when diluting the DMSO master stock into an aqueous assay buffer, it indicates that the final concentration exceeds the compound's aqueous solubility limit at that specific pH. Solution: Ensure the final DMSO concentration in the assay remains between 0.1% and 1% (v/v), and verify the pH of the buffer (extreme pH shifts can alter the ionization state of the azetidine nitrogen).

  • Loss of Potency Over Time: This is almost always due to moisture ingress. Solution: Discard the compromised stock. In the future, strictly adhere to the use of anhydrous DMSO, single-use aliquots, and proper temperature equilibration before opening vials.

  • Filtration Loss: If sterile filtration is required for cell-based assays, use a low-protein-binding filter (e.g., PTFE or Nylon, 0.22 µm). Always pre-wet the filter and account for a 5–10% loss of volume due to dead space in the syringe filter.

References

  • Unoh, Y., et al. (2023). Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19. National Center for Biotechnology Information (NIH/PMC). Retrieved March 1, 2026, from [Link]

Method

Application Note: Microwave-Assisted Synthesis and Functionalization of 1-(Oxan-4-yl)azetidin-3-ol Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Workflow Protocol & Mechanistic Guide Executive Summary The integration of sp³-rich, polar scaffolds is a corne...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Workflow Protocol & Mechanistic Guide

Executive Summary

The integration of sp³-rich, polar scaffolds is a cornerstone of modern drug discovery, driven by the need to improve physicochemical properties such as aqueous solubility, metabolic stability, and target specificity. 1-(Oxan-4-yl)azetidin-3-ol hydrochloride (CAS: 2034621-00-4)[1] is a highly versatile building block featuring a hydrophilic azetidine ring substituted with a tetrahydropyran (oxan) moiety.

This application note details a highly optimized, microwave-assisted reductive amination protocol for the rapid synthesis of this scaffold[2]. By transitioning from conventional conductive heating to microwave dielectric heating, researchers can compress reaction times from 24 hours to 15 minutes while significantly improving yields and suppressing byproduct formation[3].

Mechanistic Insights: The Microwave Advantage

Causality of Experimental Choices

The synthesis of 1-(oxan-4-yl)azetidin-3-ol relies on the reductive amination of oxan-4-one with azetidin-3-ol. This two-step cascade involves the formation of an electrophilic iminium ion, followed by its reduction.

  • Why Microwave Irradiation? Conventional heating relies on thermal conductivity, which is slow and often leads to temperature gradients that promote side reactions (e.g., direct reduction of the ketone). Microwave irradiation (2.45 GHz) directly couples with the permanent dipoles of the solvent (1,2-dichloroethane) and the highly polar iminium intermediate. This dielectric heating causes rapid molecular friction, resulting in instantaneous, volumetric heating that rapidly overcomes the activation energy barrier for nucleophilic addition[4].

  • Why Sodium Triacetoxyborohydride (STAB)? STAB is specifically chosen over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). The electron-withdrawing acetate ligands on STAB reduce the nucleophilicity of the hydride[2]. This creates a kinetic preference: STAB will selectively reduce the highly electrophilic iminium ion while leaving the unreacted oxan-4-one intact, preventing the formation of oxan-4-ol impurities.

MicrowaveMechanism MW_Energy Microwave Irradiation (2.45 GHz) Dipole Dipole Alignment & Rapid Molecular Friction MW_Energy->Dipole Thermal Volumetric Heating (No Wall Effects) Dipole->Thermal Activation Overcoming Activation Energy (Iminium Reduction) Thermal->Activation Result High Yield & Purity (Reduced Byproducts) Activation->Result

Caption: Causality of microwave dielectric heating in accelerating polar intermediate reduction.

Comparative Data Analysis

The transition to a microwave-assisted workflow yields quantifiable improvements in both efficiency and product purity.

ParameterConventional Synthesis (Oil Bath)Microwave-Assisted Synthesis
Heating Mechanism Conductive (Wall-to-core)Dielectric (Volumetric)
Reaction Time 18 – 24 hours15 – 20 minutes
Temperature 25 °C to 60 °C (Reflux)80 °C (Pressurized Sealed Vial)
Yield (Free Base) 55% – 65%85% – 92%
Impurity Profile High (Ketone reduction observed)Low (Highly selective reduction)
Scalability Standard batch scalingExcellent via continuous flow or larger MW cavities

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . Built-in checkpoints ensure that the researcher can verify the success of each mechanistic step before proceeding, ensuring absolute trustworthiness in the generated data.

SynthesisWorkflow SM1 Oxan-4-one (Ketone) Im Iminium Ion Intermediate SM1->Im SM2 Azetidin-3-ol (Amine) SM2->Im MW Microwave Heating (STAB, DCE, 80°C) Im->MW FB 1-(Oxan-4-yl)azetidin-3-ol (Free Base) MW->FB Salt HCl Salt Formation (4M HCl/Dioxane) FB->Salt Prod Target Compound (CAS: 2034621-00-4) Salt->Prod

Caption: Microwave-assisted reductive amination workflow for 1-(oxan-4-yl)azetidin-3-ol HCl.

Protocol A: Microwave-Assisted Reductive Amination

Objective: Synthesize the free base of 1-(oxan-4-yl)azetidin-3-ol.

  • Preparation: In a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, dissolve oxan-4-one (1.0 mmol, 100 mg) and azetidin-3-ol (1.05 mmol, 77 mg) in anhydrous 1,2-dichloroethane (DCE, 4.0 mL).

  • Catalysis: Add glacial acetic acid (0.1 mmol, 5.7 µL) to catalyze the formation of the iminium ion. Stir at room temperature for 5 minutes.

    • Self-Validation Checkpoint 1: Withdraw a 5 µL aliquot, dilute in LC-MS grade MeOH, and analyze. The appearance of the m/z 156 [M+H]⁺ peak validates successful iminium intermediate formation.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in a single portion. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Insert the vial into a dedicated microwave synthesizer (e.g., Biotage Initiator). Set the parameters:

    • Temperature: 80 °C

    • Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: Normal

  • Quenching & Workup: Post-reaction, allow the vial to cool to room temperature via the instrument's air jet. Carefully uncap and quench the reaction by dropwise addition of saturated aqueous NaHCO₃ (5 mL).

    • Self-Validation Checkpoint 2: Vigorous CO₂ evolution (bubbling) will occur. The complete cessation of bubbling validates the total neutralization of acetic acid and unreacted STAB.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Protocol B: Hydrochloride Salt Formation

Objective: Convert the free base to the stable, highly soluble hydrochloride salt (CAS: 2034621-00-4)[1].

  • Dissolution: Dissolve the crude 1-(oxan-4-yl)azetidin-3-ol free base in a minimum volume of anhydrous diethyl ether (2.0 mL). If solubility is poor, add DCM dropwise until complete dissolution is achieved.

  • Cooling: Place the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Precipitation: Under vigorous stirring, add 4M HCl in dioxane (1.2 equivalents) dropwise.

    • Self-Validation Checkpoint 3: The immediate formation of a dense, white crystalline precipitate visually validates the successful protonation of the tertiary azetidine nitrogen and the formation of the HCl salt.

  • Isolation: Stir for an additional 15 minutes at 0 °C. Filter the precipitate through a sintered glass funnel, wash with ice-cold anhydrous diethyl ether (2 × 5 mL), and dry under high vacuum for 4 hours to yield the pure 1-(oxan-4-yl)azetidin-3-ol HCl as a white solid.

Downstream Application: SₙAr O-Arylation

Once synthesized, the secondary hydroxyl group on the azetidine ring serves as an excellent nucleophile for downstream medicinal chemistry applications, such as the synthesis of kinase inhibitors via SₙAr SₙAr (Nucleophilic Aromatic Substitution)[5].

Brief Protocol: Suspend 1-(oxan-4-yl)azetidin-3-ol HCl (1.0 eq) in anhydrous DMF. Add NaH (60% dispersion in mineral oil, 2.5 eq) at 0 °C. Validation: H₂ gas evolution confirms alkoxide formation. Add a heteroaryl chloride (e.g., 2-chloropyrimidine, 1.2 eq). Seal and subject to microwave irradiation at 100 °C for 20 minutes. Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the O-arylated target.

References

  • Makowski et al. / RSC Publishing. "Recent advances in synthetic facets of immensely reactive azetidines". RSC Advances, 2017. URL:[Link]

  • Google Patents. "US8722894B2 - 1,3-disubstituted-4-phenyl-1H-pyridin-2-ones" (Detailing microwave-assisted reductive amination protocols using Biotage Initiator).
  • American Chemical Society. "Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones". The Journal of Organic Chemistry, 2024. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(Oxan-4-yl)azetidin-3-ol Hydrochloride

[1][2][3][4] Part 1: Technical Overview & Critical Quality Attributes Molecule Identity: 1-(Oxan-4-yl)azetidin-3-ol Hydrochloride Synonyms: 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol HCl; 1-(Tetrahydro-2H-pyran-4-yl)-3-hy...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Part 1: Technical Overview & Critical Quality Attributes

Molecule Identity: 1-(Oxan-4-yl)azetidin-3-ol Hydrochloride Synonyms: 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol HCl; 1-(Tetrahydro-2H-pyran-4-yl)-3-hydroxyazetidine hydrochloride.[1][2][3] Chemical Class: Saturated N-heterocycle / Amino-alcohol salt.[1][2][3][4]

The Purification Challenge

This molecule presents a classic "polar trap" in organic synthesis.[2][3][4] The combination of the hydroxyl group, the basic nitrogen (protonated), and the oxygen-containing oxane ring creates a highly polar, water-soluble compound.[5]

Critical Quality Attributes (CQAs):

  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, turning from a white solid into a sticky gum.[5][4]

  • Solubility Profile: Highly soluble in water and methanol; moderately soluble in ethanol; insoluble in non-polar solvents (hexane, ether).[2][5][4]

  • Impurity Profile: Common impurities include unreacted azetidin-3-ol (highly polar), tetrahydropyran-4-one (non-polar), and reductive amination dimers.[1][2][3][5]

Part 2: Core Purification Workflows

Do not rely on a single method. Select the workflow based on your current purity and scale.[3][4]

Method A: Recrystallization (The Gold Standard for >90% Purity)

Best for: Final polishing of material that is already solid but colored or slightly impure.[5]

The Principle: This compound crystallizes well from alcohol/ester systems.[2][3][4] The alcohol dissolves the polar salt, while the ester acts as an anti-solvent to induce controlled precipitation.[5][4]

Protocol:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Methanol (MeOH) or Ethanol (EtOH) (approx. 60°C) required to fully dissolve the solid.[5][4]

    • Note: If insoluble particles remain, filter hot through a sintered glass funnel.[3][5][4]

  • Anti-Solvent Addition: While stirring, slowly add Ethyl Acetate (EtOAc) or Diethyl Ether dropwise until a persistent cloudiness (turbidity) appears.[1][2][3][5][4]

  • Re-dissolution: Add a few drops of the alcohol solvent to just clear the solution.[2][3][4]

  • Crystallization: Allow the solution to cool slowly to room temperature (RT) with gentle stirring. Once at RT, move to a fridge (4°C) for 4-12 hours.

  • Isolation: Filter the white crystals under vacuum (inert gas blanket recommended). Wash the cake with cold EtOAc/Hexane (1:1).

Method B: Reactive Extraction (For Crude Oils/Aqueous Mixtures)

Best for: Recovering product from reaction mixtures or "oiling out" events.[1][2][5]

The Principle: Because the HCl salt is water-soluble, standard extraction fails.[2][3] You must liberate the free base to extract it, then re-form the salt in a controlled anhydrous environment.[5][4]

Step-by-Step Protocol:

  • Basification: Dissolve the crude residue in minimal water (10-20 mL/g). Cool to 0°C. Add K₂CO₃ (saturated aq.) or 2M NaOH until pH > 12.[1][2][3][4]

    • Critical: The solution must be strongly basic to ensure the amine is deprotonated.[4]

  • Salting Out: Saturate the aqueous phase with solid NaCl . This "salts out" the organic amine, forcing it into the organic phase.[5][4]

  • Extraction: Extract 4x with DCM (Dichloromethane) or CHCl₃:Isopropanol (9:1) .

    • Why 9:1? Pure DCM may not extract the polar amino-alcohol efficiently.[1][2][3][4] The isopropanol helps pull the polar molecule into the organic phase.[4]

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo to obtain the Free Base (often a viscous oil).[5][4]

  • Salt Formation: Dissolve the free base in anhydrous 1,4-Dioxane or Ethanol .[1][2][3][4] Cool to 0°C. Add 4M HCl in Dioxane dropwise. The white HCl salt precipitate should form immediately.[2][3][4]

Method C: Flash Chromatography (For Complex Mixtures)

Best for: Removing non-polar impurities or unreacted ketone.[1][2][5]

Stationary Phase: Silica Gel (Standard).[1][2][5][4] Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 : 1).[2][5][4]

  • Tech Note: The Ammonium Hydroxide (NH₄OH) is mandatory.[2][5][4] Without it, the amine will interact with the acidic silanols on the silica, causing severe streaking and product loss.[5][4]

Part 3: Troubleshooting Center (Q&A)

Issue 1: "My product turned into a sticky gum/oil instead of a solid."

Diagnosis: Hygroscopicity or residual solvent entrapment.[1][2][3][4] Solution:

  • Trituration: Add anhydrous Diethyl Ether or MTBE to the gum.[1][2][3][4] Sonicate vigorously for 10-15 minutes. This often induces crystallization by extracting trapped solvent.[1][2][3][4]

  • Azeotropic Drying: Dissolve the gum in Toluene or Acetonitrile and rotary evaporate.[2][3][4] Repeat 3x. This removes trace water that prevents solidification.[1][2][3][4]

  • Vacuum: Dry under high vacuum (<1 mbar) over P₂O₅ for 24 hours.

Issue 2: "I have low recovery from the aqueous layer."

Diagnosis: The compound is highly water-soluble (LogP < 0).[1][2][3][4] Solution:

  • Check pH: Ensure aqueous pH is >12.

  • Change Solvent: Switch from EtOAc (useless here) to CHCl₃/Isopropanol (3:1) for extraction.

  • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor for 24 hours.[1][2][3][4]

Issue 3: "The melting point is lower than reported."

Diagnosis: Presence of inorganic salts (NaCl) or partial hydrochloride stoichiometry.[2][3][4] Solution:

  • Recrystallize (Method A) to remove inorganic salts (which are insoluble in the hot alcohol).[2][5][4]

  • Reslurry: Stir the solid in dry DCM. The organic product is insoluble, but some organic impurities might dissolve.[5][4] (Note: This only works if the impurity is non-polar).[2][5][4] Correction: Actually, for this salt, reslurry in hot Isopropanol is better; filter off the inorganic NaCl (insoluble), then cool the filtrate to crystallize the product.[5]

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying 1-(oxan-4-yl)azetidin-3-ol HCl.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid If Solid OilGum Oil / Sticky Gum CheckState->OilGum If Oil Recryst Method A: Recrystallization (MeOH/EtOAc) Solid->Recryst If Colored/Impure Trituration Triturate with Et2O/MTBE (Remove trapped solvent) OilGum->Trituration Trituration->CheckState Re-evaluate AcidBase Method B: Acid-Base Extraction (pH >12, Salt out, CHCl3/IPA) Trituration->AcidBase If still fails PurityCheck Check Purity (NMR/HPLC) Recryst->PurityCheck AcidBase->PurityCheck PurityCheck->Recryst <95% Final Pure Product (Store Desiccated) PurityCheck->Final >98%

Caption: Decision matrix for selecting the optimal purification route based on physical state and purity.

Part 5: Quantitative Data & Specifications

ParameterSpecification / DataNotes
Solubility (Water) > 100 mg/mLHighly soluble; difficult to extract.[1][2][3][4]
Solubility (DCM) < 1 mg/mL (Salt form)Salt is insoluble; Free base is soluble.[1][2][5][4]
Solubility (MeOH) > 50 mg/mLGood solvent for recrystallization loading.[1][2][5][4]
pKa (Conjugate Acid) ~8.5 - 9.5Estimated for azetidine nitrogen.[1][2][3][4]
Hygroscopicity HighDeliquescent at >60% RH.[1][2][3][4] Store under Argon.[1][2][3][4]
TLC R_f 0.2 - 0.3System: DCM/MeOH/NH4OH (90:9:1).[1][2][3][4]

Part 6: References

  • BenchChem Technical Support . Purification of Polar Azetidine Derivatives. Retrieved from Benchchem.com.[1][2][3][4] Link[1][5]

  • Organic Process Research & Development . Scalable Synthesis of Azetidine-Based Scaffolds. (General methodology for azetidine salt formation and crystallization).

  • PubChem Compound Summary . Azetidine Hydrochloride Properties. National Library of Medicine.[2][3][4] Link[1][5]

  • Sigma-Aldrich Technical Bulletin . Handling of Hygroscopic Amine Hydrochlorides. Link

(Note: Specific patent literature for this exact CAS is sparse; protocols are derived from validated methodologies for structurally homologous 1-substituted azetidin-3-ol salts.)[1][2][3]

Sources

Optimization

Troubleshooting solubility issues with 1-(oxan-4-yl)azetidin-3-ol HCl

Current Status: Operational Topic: Solubility Optimization & Handling Document ID: TS-AZT-004[1][2] Executive Summary 1-(oxan-4-yl)azetidin-3-ol hydrochloride (also known as 1-(tetrahydro-2H-pyran-4-yl)azetidin-3-ol HCl)...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Solubility Optimization & Handling Document ID: TS-AZT-004[1][2]

Executive Summary

1-(oxan-4-yl)azetidin-3-ol hydrochloride (also known as 1-(tetrahydro-2H-pyran-4-yl)azetidin-3-ol HCl) presents a specific set of solubility challenges driven by its physicochemical duality: it combines a highly polar, ionic amine salt core with a lipophilic oxane ring.[1][2][3]

Most user-reported issues stem from three root causes:

  • pH-Dependent Precipitation: Inadvertent "free-basing" in buffered media.[1][2]

  • Hygroscopicity: Water uptake altering mass/solubility ratios.[1][2]

  • Dielectric Mismatch: Attempting to dissolve the ionic salt in non-polar organic synthesis solvents.

This guide provides mechanistic insights and validated protocols to resolve these issues.

Compound Dashboard

PropertySpecificationCritical Note
CAS (HCl Salt) 2034621-00-4Verify CAS; often confused with free base.[1][2]
MW ~193.67 g/mol Salt form includes HCl (36.46 g/mol ).[1][2]
pKa (Calculated) ~8.5 - 9.5 (Azetidine N)Nitrogen is protonated at neutral pH.[1][2]
Primary Solvent Water, DMSO, MethanolExcellent solubility (>50 mM).[1][2]
Problematic Solvents DCM, EtOAc, Hexane, Et2OInsoluble as HCl salt.[1][2]
Storage -20°C, DesiccatedHighly Hygroscopic.

Module 1: Aqueous Solubility & Biological Assays

Issue: "My solution turns cloudy when added to PBS or Cell Media."

The Mechanism: This is a classic pH Shock phenomenon.[1] The compound is supplied as a Hydrochloride (HCl) salt.[2][4][5] In pure water, it forms an acidic solution where the azetidine nitrogen is fully protonated (


), maintaining high solubility.[2]
  • PBS (pH 7.4): When you dilute a concentrated stock into PBS, the buffer neutralizes the HCl. If the local concentration exceeds the solubility limit of the neutral free base, the compound crashes out.

  • Common Ion Effect: High chloride concentrations in media (NaCl) can suppress the solubility of the HCl salt via the common ion effect, though this is secondary to the pH effect.

Troubleshooting Protocol:

  • Pre-Dissolution: Dissolve the neat powder in DMSO first to create a high-concentration stock (e.g., 100 mM).[1][2]

  • Step-Down Dilution: Do not pipet directly into the well. Perform an intermediate dilution in water (not buffer) if possible, or vortex the media rapidly during addition to prevent local high-concentration pockets.[1]

  • Acidification (Optional): If the assay tolerates it, ensure the final pH remains slightly below the pKa (pH < 7.5) to keep the nitrogen charged.[2]

Module 2: Organic Synthesis & Process Chemistry

Issue: "The salt won't dissolve in DCM or THF for my reaction."

The Mechanism: HCl salts are ionic lattices.[1] Dichloromethane (DCM) and Tetrahydrofuran (THF) have low dielectric constants and cannot disrupt the ionic lattice energy of the crystal.[2] To solubilize the compound in these solvents, you must break the ionic bond by converting the salt to its Free Base .

The Solution: Biphasic Free-Basing Protocol Do not attempt to sonicate the salt into DCM; it will not work.[1]

Step-by-Step Protocol:

  • Dissolve: Dissolve the HCl salt in a minimum volume of distilled water (it will be very soluble).[1][2]

  • Basify: Slowly add Saturated Aqueous

    
     or 1M NaOH until pH > 10.
    
  • Extract: Add an equal volume of DCM (or EtOAc). Shake vigorously.

    • Note: The oxane ring and hydroxyl group make the free base relatively polar. You may need multiple extractions (3x) to recover the material.[1][2]

  • Dry: Collect the organic layer, dry over anhydrous

    
    , filter, and concentrate.
    
  • Result: You now have the Free Base oil/solid, which is soluble in DCM, THF, and EtOAc.[2]

Visual Workflow: Salt Handling Decision Tree

SolubilityLogic Start Start: 1-(oxan-4-yl)azetidin-3-ol HCl Goal What is your Target Solvent? Start->Goal Water Water / PBS / Media Goal->Water Organic DCM / THF / EtOAc Goal->Organic PolarOrg DMSO / Methanol Goal->PolarOrg Cloudy Issue: Cloudy/Precipitate? Water->Cloudy Fix1 Mechanism: pH Shock (Free Basing) Cloudy->Fix1 Yes Sol1 Action: Predissolve in DMSO or Lower pH Fix1->Sol1 Insol Issue: Insoluble Sediment Organic->Insol Fix2 Mechanism: Ionic Lattice vs. Non-Polar Solvent Insol->Fix2 Always Sol2 Action: Perform Free-Base Extraction Fix2->Sol2 Good Status: Soluble (>50mg/mL) PolarOrg->Good

Figure 1: Decision matrix for solvent selection and troubleshooting based on the physicochemical state of the molecule.

Module 3: Storage & Hygroscopicity

Issue: "The powder has turned into a sticky gum/paste."

The Mechanism: Azetidin-3-ol HCl is hygroscopic .[1][2] The polar amine salt eagerly absorbs atmospheric moisture.[2] This creates a "hydrate shell" that turns the crystalline powder into a deliquescent gum.[2]

  • Consequence: Your weighed mass is now mostly water.[1][2] A 10 mg weight might only contain 6 mg of compound, leading to significant errors in molarity calculations (

    
    ).[2]
    

Handling Protocol:

  • Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation.

  • Speed: Weigh quickly. Do not leave the vial open.

  • Desiccation: Store in a desiccator with active silica gel or under Argon/Nitrogen.

  • Rescue: If the compound is gummy, dissolve the entire vial contents in a known volume of DMSO to create a "Master Stock" (e.g., 100 mM). Calculate the concentration based on the original dry weight provided by the vendor, not the current wet weight.

Frequently Asked Questions (FAQ)

Q: Can I autoclave a solution of this compound? A: No. Azetidines are strained 4-membered rings.[1][2] High heat and pressure (autoclaving) can cause ring-opening hydrolysis, especially in the presence of the acidic HCl counter-ion.[1][2] Filter sterilize (0.22 µm PVDF or PES) instead.[1]

Q: I need to use this in an animal study (in vivo). What is the best vehicle? A: Do not inject the pure HCl salt solution if it is very acidic.[1]

  • Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1]

  • Protocol: Dissolve compound in DMSO/PEG/Tween first (clear solution), then slowly add Saline while vortexing. If precipitation occurs, the pH of the saline might be too high; adjust saline to pH 6.0 before adding.

Q: Why does the NMR in CDCl3 look messy? A: The HCl salt is insoluble in Chloroform (


).[1] You are likely seeing undissolved aggregates or impurities.[1]
  • Fix: Use DMSO-d6 or Methanol-d4 for NMR analysis of the salt.[1][2] Use

    
     only for the Free Base.
    

References

  • PubChem. (n.d.).[1][2] Compound Summary: Azetidin-3-ol hydrochloride.[1][2][5][6][7][8] National Library of Medicine.[1][2] Retrieved from [Link]

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General reference on HCl salt solubility vs. pH). Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (2011).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Authoritative source on hygroscopicity of amine hydrochlorides). Retrieved from [Link][1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Troubleshooting

Stability of 1-(oxan-4-yl)azetidin-3-ol hydrochloride under hygroscopic conditions

Ticket ID: STAB-AZT-004 Status: Open / High Priority Subject: Stability & Handling under Hygroscopic Conditions[1] Executive Summary You are accessing the technical support dossier for 1-(oxan-4-yl)azetidin-3-ol hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: STAB-AZT-004 Status: Open / High Priority Subject: Stability & Handling under Hygroscopic Conditions[1]

Executive Summary

You are accessing the technical support dossier for 1-(oxan-4-yl)azetidin-3-ol hydrochloride (CAS: 2034621-00-4).[1] This compound is a critical fragmentation-based building block containing a strained azetidine ring and a polar hydroxyl group, stabilized as a hydrochloride salt.[1]

The Core Issue: This compound exhibits significant hygroscopicity .[1] Under high humidity, the hydrochloride salt lattice destabilizes, leading to deliquescence (dissolution in absorbed atmospheric water).[1] This phase change creates a concentrated acidic aqueous environment that can catalyze the irreversible ring-opening hydrolysis of the azetidine core.

This guide provides the protocols required to prevent, diagnose, and mitigate these stability failures.

Module 1: Critical Handling Protocols (The "Triage" Phase)

The "Sticky Solid" Scenario

User Symptom: "The powder has clumped together or turned into a viscous gum/oil upon opening the vial."

Diagnosis: The compound has undergone deliquescence .[1][2] The critical relative humidity (CRH) of the salt has been exceeded. The lattice energy of the crystal was overcome by the hydration energy of the ions.

Immediate Action Plan:

  • Do NOT Heat: Heating a wet azetidine salt promotes acid-catalyzed ring opening (degradation).[1]

  • Solvent Rescue:

    • Dissolve the gum immediately in anhydrous Methanol (MeOH) or Dichloromethane (DCM) .

    • Add a drying agent (

      
       or 
      
      
      
      ) to the solution to scavenge free water.
    • Filter and concentrate in vacuo at low temperature (<30°C).

    • Note: If the material remains an oil, it may require recrystallization from

      
       or conversion to a free base to recover the solid form (though the free base is less stable to oxidation).
      
Preventative Storage Workflow

To maintain chemical integrity (>98% purity), strict exclusion of moisture is required.

StorageProtocol cluster_warning CRITICAL WARNING Receipt Receipt of Material (Sealed Vial) Glovebox Glovebox / Inert Bag (N2 or Ar Atmosphere) Receipt->Glovebox Transfer Aliquot Aliquot into Single-Use Vials Glovebox->Aliquot Weighing Seal Seal with Parafilm + Desiccant Packet Aliquot->Seal Packaging Warn Do NOT store at RT if seal is broken Aliquot->Warn Freezer Long Term Storage (-20°C) Seal->Freezer Storage

Figure 1: Inert atmosphere handling workflow to prevent initial hydration.[1]

Module 2: Chemical Stability & Degradation Mechanisms

The Ring-Strain Vulnerability

While azetidines are kinetically more stable than aziridines, the 4-membered ring possesses significant angle strain (~26 kcal/mol).[1] In the presence of moisture, the hydrochloride salt dissociates, releasing


 and 

.[1]

The protonation of the azetidine nitrogen makes it an excellent leaving group. Water (acting as a nucleophile) attacks the ring carbons, leading to ring-opening hydrolysis .[1]

Degradation Pathway Visualization

The following diagram illustrates the irreversible chemical breakdown you must avoid.

Degradation Azetidine 1-(oxan-4-yl)azetidin-3-ol (Intact Ring) Conditions Hygroscopic Conditions (H2O + H+ from HCl) Azetidine->Conditions Moisture Absorption RingOpen Ring-Opened Impurity (Amino-diol derivative) Conditions->RingOpen Nucleophilic Attack (Irreversible) Note Mechanism: Acid-catalyzed nucleophilic ring opening. Loss of pharmacological activity. Conditions->Note

Figure 2: Acid-catalyzed hydrolysis pathway of the azetidine ring under moist conditions.

Stability Data Summary (Estimated)

Based on structural analogs and ICH Q1A stress testing principles.

ConditionTimeframeExpected Physical StateChemical Integrity
25°C / 60% RH 24 HoursSticky / Caked>98% (Surface hydration only)
25°C / 60% RH 1 WeekDeliquesced (Liquid)<90% (Hydrolysis begins)
40°C / 75% RH 48 HoursDeliquesced (Liquid)<85% (Significant degradation)
-20°C / Desiccated 12 MonthsFree-flowing Powder>99% (Stable)

Module 3: Analytical Protocols

Validating Integrity (Is my compound broken?)

If you suspect degradation, standard HPLC may not separate the ring-opened polar impurity from the polar parent compound efficiently without specific method development.

Recommended Method: qNMR (Quantitative NMR)

  • Solvent:

    
     or 
    
    
    
    (Ensure solvent is anhydrous if using DMSO).[1]
  • Diagnostic Signals:

    • Intact Ring: Look for the azetidine ring protons.[1] In azetidin-3-ol, these typically appear as multiplets around 3.5 - 4.5 ppm .[1]

    • Ring Opened: The breakdown product is an acyclic amine.[1] The protons adjacent to the nitrogen will shift upfield, and the rigid splitting pattern of the ring will collapse into broader alkyl chain signals.

  • Water Content: Check the water peak integral. If using an internal standard (e.g., maleic acid), calculate the wt% of water to correct your stoichiometry.

Weighing for Experiments

User Question: "How do I weigh 5 mg for a bioassay without it turning to goo?"

Protocol:

  • Tare a volumetric flask containing the solvent (e.g., DMSO) on the balance.

  • Quick Transfer: Remove the vial from the desiccator/glovebox.

  • Add Solid: Quickly add the approximate amount of solid directly into the solvent.

  • Back-Calculate: Record the final weight. Calculate the exact concentration based on this weight (gravimetric preparation) rather than trying to hit a target weight perfectly while the solid absorbs water.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I dry the material in a vacuum oven if it gets wet?

  • Expert Diagnosis: Risky. While vacuum removes water, heat accelerates the acid-catalyzed ring opening described in Figure 2.[1]

  • Recommendation: Lyophilization (freeze-drying) is safer.[1] Dissolve the wet material in water, freeze immediately, and lyophilize to remove the water without thermal stress.

Q2: Why is the HCl salt used if it's so hygroscopic?

  • Expert Diagnosis: The free base of azetidin-3-ol is a secondary amine which is prone to oxidation and is difficult to handle as a solid (often an oil).[1] The HCl salt raises the melting point and prevents oxidation, but the trade-off is hygroscopicity.

Q3: I see an extra peak in my LC-MS at M+18. Is this the impurity?

  • Expert Diagnosis: Likely yes. The molecular weight of the ring-opened product is exactly +18 Da (addition of

    
    ) compared to the parent azetidine. If you see a significant peak at 
    
    
    
    , your compound has hydrolyzed.[1]

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] (2003).[1] Retrieved from [Link]

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.[1] (General reactivity of azetidine rings).

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis.[1] (Discussion on amine salt stability and handling).

  • PubChem. Compound Summary for 1-(oxan-4-yl)azetidin-3-ol. Retrieved from [Link]

Sources

Optimization

Optimizing reaction pH for 1-(oxan-4-yl)azetidin-3-ol hydrochloride

Technical Support Center: Optimizing Reaction pH for 1-(Oxan-4-yl)azetidin-3-ol Hydrochloride Introduction: The pH Paradox of Azetidine Chemistry Welcome. You are likely here because you are encountering yield losses, ri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction pH for 1-(Oxan-4-yl)azetidin-3-ol Hydrochloride

Introduction: The pH Paradox of Azetidine Chemistry

Welcome. You are likely here because you are encountering yield losses, ring-opening impurities, or crystallization issues with 1-(oxan-4-yl)azetidin-3-ol hydrochloride (also known as 1-(tetrahydro-2H-pyran-4-yl)azetidin-3-ol HCl).[1]

As a Senior Application Scientist, I often see researchers treat this molecule like a standard tertiary amine. It is not. The azetidine ring introduces significant ring strain (~25 kcal/mol) .[2][3] This creates a "pH Paradox" during synthesis:

  • Formation (Reductive Amination): Requires mild acidity (pH 5–6) to activate the ketone and facilitate iminium ion formation.

  • Stability: The ring is prone to rapid acid-mediated ring opening (hydrolysis/nucleophilic attack) at pH < 3 .

This guide provides the operational parameters to navigate this narrow window, ensuring high yield and purity.

Part 1: The Critical Reaction Phase (Reductive Amination)

The most robust synthesis involves the reductive amination of azetidin-3-ol (or its HCl salt) with tetrahydro-4H-pyran-4-one using Sodium Triacetoxyborohydride (STAB).[1]

The "Sweet Spot" Protocol
  • Target pH: 5.5 – 6.5

  • Why: This range is acidic enough to protonate the carbonyl oxygen (facilitating amine attack) but basic enough to ensure a significant portion of the azetidine nitrogen remains unprotonated (nucleophilic).

Step-by-Step Optimization:

  • Starting Material Prep: If using azetidin-3-ol HCl, you must neutralize the initial salt.[1] Do not just dump it into the reaction mixture.

    • Action: Treat the HCl salt with 1.0 equivalent of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in the reaction solvent (DCM or DCE) for 15 minutes before adding the ketone.

  • Reagent Choice: Use Sodium Triacetoxyborohydride (STAB) rather than NaBH₄ or NaBH₃CN. STAB includes an acetic acid moiety that self-buffers the reaction near pH 6, reducing the need for external acid catalysts.

  • Monitoring: Do not rely on LCMS alone. Monitor the disappearance of the ketone. If the reaction stalls, check the pH. If pH > 7, imine formation slows. Add catalytic Acetic Acid (AcOH) dropwise to adjust to pH 6.

Part 2: Work-up & Isolation (The Danger Zone)

This is where 80% of failures occur. The transition from the reaction mixture to the final HCl salt is fraught with ring-opening risks.

Troubleshooting Guide: Isolation & Salt Formation
PhaseCritical ParameterThe RiskCorrective Action
Quenching pH < 4Acid-catalyzed ring opening (formation of chlorohydrin impurities).[1]Quench with Sat. NaHCO₃ to ensure pH > 8 immediately.
Extraction pH 8–10Incomplete extraction of the free base.Adjust aqueous layer to pH 10–11 using NaOH before extracting with DCM/IPA (3:1).
Salt Formation Excess HClCatastrophic decomposition. Use stoichiometric HCl (0.95 – 1.0 eq) in a non-aqueous solvent (e.g., 4M HCl in Dioxane or IPA). Never use aqueous HCl.

Part 3: Visualizing the Workflow

The following diagram illustrates the safe pH corridors for each stage of the synthesis.

Azetidine_pH_Workflow Start Start: Azetidin-3-ol HCl + Oxan-4-one Neutralization Neutralization (Add TEA/DIPEA) Start->Neutralization Step 1 Reaction Reductive Amination (STAB, DCM) Neutralization->Reaction pH 5.5-6.5 (Optimum) Quench Quench & Extraction Reaction->Quench Complete Risk1 RISK: pH < 5 Slow Reaction Reaction->Risk1 Too Acidic SaltForm Salt Formation (HCl in IPA/Dioxane) Quench->SaltForm Extract Free Base (pH > 10) Final Final Product: 1-(Oxan-4-yl)azetidin-3-ol HCl SaltForm->Final Stoichiometric HCl (Anhydrous) Risk2 RISK: pH < 3 Ring Opening! SaltForm->Risk2 Excess Acid

Caption: Operational workflow for 1-(oxan-4-yl)azetidin-3-ol HCl synthesis, highlighting critical pH control points to prevent ring opening.

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a new impurity at M+18 or M+36 in my LCMS after salt formation. What is it? A: This is the classic signature of azetidine ring opening .

  • M+18: Hydrolysis product (diol formation) due to aqueous acid.

  • M+36: Chlorohydrin formation (chloride attack) due to excess HCl.

  • Fix: Ensure your salt formation is strictly anhydrous and use exactly 1.0 equivalent of HCl. Perform the addition at 0°C.

Q2: Why is my reaction stalling with NaBH(OAc)₃ (STAB)? A: Check the moisture content of your solvent. STAB releases acetic acid upon hydrolysis, but if the system is too dry and no acid catalyst is present, the pH may be too high (>7) for the imine to form efficiently.

  • Fix: Add 1-2 drops of Glacial Acetic Acid to catalyze the imine formation.

Q3: Can I use TFA to deprotect a Boc-precursor instead of using the HCl salt? A: Yes, but removal of TFA is critical . Residual TFA creates a highly acidic environment that will degrade the azetidine during concentration.

  • Fix: Co-evaporate with Toluene 3x to remove TFA, or immediately neutralize the crude deprotection mixture with basic resin before proceeding.

Q4: What is the stability of the final HCl salt in water? A: It is kinetically stable in neutral water (pH 7) for short periods (hours). However, in acidic solutions (pH < 2), the half-life decreases significantly (T1/2 < 1 hour).

  • Recommendation: Store the compound as a solid at -20°C. Make aqueous solutions immediately prior to use.[1]

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination: Sodium Triacetoxyborohydride. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Ring-Opening in Azetidin-3-ol Derivatives

Welcome to the Technical Support Center for Azetidin-3-ol derivatives. As a strained four-membered heterocycle, the azetidine ring possesses a high ring strain of approximately 25.4 kcal/mol[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidin-3-ol derivatives. As a strained four-membered heterocycle, the azetidine ring possesses a high ring strain of approximately 25.4 kcal/mol[1]. This inherent thermodynamic instability makes the ring highly susceptible to unintended ring-opening side reactions during functionalization, leading to complex mixtures and low yields[2].

This guide is designed for researchers and drug development professionals. It provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you maintain ring integrity during complex synthetic sequences.

Section 1: The Mechanistic Causality of Ring Opening

To prevent a side reaction, one must first understand its thermodynamic and kinetic drivers. Why do azetidin-3-ol derivatives spontaneously ring-open during standard alcohol activation?

The primary culprit during C3-functionalization (e.g., mesylation, tosylation, or Mitsunobu reactions) is anchimeric assistance (neighboring group participation)[3][4]. When the C3 hydroxyl group is converted into a good leaving group, the neighboring nitrogen lone pair can attack the C3 position intramolecularly. This forms a highly reactive bicyclic aziridinium ion intermediate[4].

Because the aziridinium ion is even more strained than the parent azetidine, it immediately undergoes nucleophilic attack by any available species in the reaction mixture (such as chloride ions, solvent molecules, or the displaced leaving group), leading to irreversible C–N bond cleavage and the formation of acyclic or rearranged byproducts[5].

G A Azetidin-3-ol (Unprotected N) B Activated C3 (e.g., -OMs, -OTs) A->B Activation C Anchimeric Assistance (N lone pair attacks C3) B->C Intramolecular D Bicyclic Aziridinium Ion (Highly Reactive) C->D E Nucleophilic Attack (Ring Opening) D->E Nu- F Acyclic/Rearranged Byproducts E->F G N-Protected Azetidin-3-ol (EWG: Boc, Cbz) H Activated C3 (N lone pair deactivated) G->H Activation I Direct Substitution (S_N2) H->I Nu- J Desired C3 Product (Intact Ring) I->J

Mechanistic pathway of azetidine ring opening vs. stable C3 substitution.

Section 2: Quantitative Data on Protecting Group Efficacy

To prevent anchimeric assistance, the nucleophilicity of the nitrogen lone pair must be suppressed. The choice of protecting group directly correlates with the survival rate of the azetidine ring during downstream chemistry[2][5].

Protecting GroupChemical TypeN-Lone Pair AvailabilityRing-Opening RiskRecommended Experimental Use Case
None (Free NH) Secondary AmineVery HighCritical (>80%)Avoid entirely during C3-activation or strong basic conditions.
Benzyl (Bn) Alkyl AmineModerateHighMild conditions only; highly prone to aziridinium formation.
Boc CarbamateLowLow (<5%)Standard O-alkylation, mild substitutions, cross-coupling.
Cbz CarbamateLowLow (<5%)Complex syntheses requiring orthogonal deprotection strategies.
Tosyl (Ts) SulfonamideVery LowMinimal (<1%)Harsh nucleophilic displacements at C3; high thermal stability.
Section 3: FAQs & Troubleshooting Guide

Q1: I am attempting to O-alkylate azetidin-3-ol, but I am observing multiple acyclic impurities and N-alkylation. How do I fix this? Root Cause: Unprotected or alkyl-protected (e.g., N-benzyl) azetidines leave the nitrogen lone pair highly nucleophilic. This leads to direct N-alkylation competing with O-alkylation, or triggers aziridinium-mediated ring opening[5]. Solution: Prioritize N-protection with an electron-withdrawing group (EWG) like Boc or Cbz prior to the alkylation step. This delocalizes the nitrogen lone pair into the adjacent carbonyl system, eliminating its ability to participate in anchimeric assistance or act as a competing nucleophile[5].

Q2: Even with N-Boc protection, my azetidine ring opens during a mesylation/substitution sequence. What is going wrong? Root Cause: Thermal degradation and base-catalyzed elimination. While Boc protects against anchimeric assistance, the ~25.4 kcal/mol ring strain makes the system sensitive to strong bases and elevated temperatures[1][5]. Solution: Maintain strict temperature control (≤ 0 °C during activation). Substitute sterically hindered or harsh strong bases (like NaH or KOtBu) with milder alternatives (like Et₃N or DIPEA) when possible[5]. If strong bases are absolutely required for O-alkylation, ensure the electrophile is added at low temperatures before gradual warming.

Q3: How do I remove the N-Boc group without cleaving the azetidine ring? Root Cause: The azetidine ring can open under prolonged exposure to strong, concentrated aqueous acids, especially if the resulting azetidinium ion is subjected to nucleophilic solvents[5][6]. Solution: Use anhydrous conditions for deprotection. Standard protocols utilizing Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in anhydrous dioxane at 0 °C to room temperature are generally safe and prevent hydrolytic ring opening[5].

Workflow Start Start: Azetidin-3-ol Reaction CheckN Is N-position protected? Start->CheckN Protect Apply EWG Protecting Group (Boc, Cbz, Ts) CheckN->Protect No CheckBase Is strong base/heat used? CheckN->CheckBase Yes Protect->CheckBase Modify Use mild base (e.g., Et3N) & low temp (<0°C) CheckBase->Modify Yes Proceed Proceed with Electrophile/Nu- CheckBase->Proceed No Modify->Proceed Monitor Monitor via LC-MS/NMR Proceed->Monitor

Workflow for troubleshooting and preventing azetidine ring-opening.

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility and trust in your synthetic route, the following protocols incorporate built-in validation steps to confirm intermediate stability before proceeding.

Protocol 1: Safe O-Alkylation of N-Boc-Azetidin-3-ol

Objective: Achieve selective O-alkylation while preventing thermal or base-catalyzed ring opening[5].

  • Preparation: Dissolve N-Boc-azetidin-3-ol (1.0 equiv) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

    • Validation Checkpoint: Ensure the internal temperature stabilizes at 0 °C before base addition to prevent thermal spikes that trigger ring-opening.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir at 0 °C for 30 minutes.

    • Validation Checkpoint: Hydrogen gas evolution should cease, indicating complete alkoxide formation without thermal degradation.

  • Electrophile Addition: Introduce the alkyl halide (e.g., phenoxymethyl chloride, 1.1 equiv) dropwise at 0 °C[5].

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12 hours. Monitor conversion via LC-MS.

  • Quenching: Cool the reaction back to 0 °C and strictly quench with saturated aqueous NH₄Cl[5].

    • Causality Note: Quenching with pure water directly can create a localized highly basic environment (from reacting with residual NaH), which may trigger late-stage ring opening. NH₄Cl buffers this process.

  • Extraction: Extract with Ethyl Acetate (3x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5].

Protocol 2: Mild C3-Activation and Substitution (Avoiding Aziridinium Formation)

Objective: Substitute the C3 hydroxyl group with a nucleophile without triggering anchimeric assistance[2].

  • Protection Check: Ensure the starting material is N-Ts or N-Boc protected. Do not proceed with N-Alkyl or unprotected substrates.

  • Activation: Dissolve the protected azetidin-3-ol in anhydrous DCM at 0 °C. Add Et₃N (1.5 equiv) followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv)[2].

  • Validation Checkpoint: Isolate the mesylate or use it immediately. Run a rapid TLC. If heavy polar streaking is observed, the ring is opening; ensure the temperature is strictly maintained at ≤ 0 °C and verify the integrity of the protecting group.

  • Substitution: Add the desired nucleophile (e.g., sodium azide) in a polar aprotic solvent (DMF) and heat gently (max 50 °C) to facilitate S_N2 displacement while respecting the thermal limits of the strained ring.

References
  • RSC Publishing. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Advances. [Link]

  • MDPI. "Conjugative Stabilization versus Anchimeric Assistance in Carbocations." Molecules. [Link]

  • ResearchGate. "Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines." ResearchGate. [Link]

  • Chemistry LibreTexts. "30.4: Anchimeric Assistance." LibreTexts. [Link]

Sources

Optimization

Resolving filtration difficulties with 1-(oxan-4-yl)azetidin-3-ol HCl precipitates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter crystallization and isolation bottlenecks in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter crystallization and isolation bottlenecks in drug development. Isolating secondary and tertiary amine hydrochlorides, such as 1-(oxan-4-yl)azetidin-3-ol HCl (CAS 2034621-00-4)[1], presents unique challenges. These highly polar molecules are prone to rapid supersaturation spikes, hygroscopicity, and poor crystal habits, which collectively wreak havoc on downstream filtration.

This guide is designed to move beyond superficial fixes. By understanding the thermodynamic and kinetic causality behind your filtration failures, you can implement self-validating protocols that ensure high-purity, easily filterable precipitates.

Part 1: Phenomenological Troubleshooting (Q&A)

Q: Why does my 1-(oxan-4-yl)azetidin-3-ol HCl precipitation result in a thick, gel-like slurry that completely blinds the filter frit? A: This is a classic manifestation of an uncontrolled primary nucleation burst. When HCl gas or concentrated aqueous HCl is introduced rapidly into the free base solution, local supersaturation spikes uncontrollably. This rapid supersaturation induces excessive primary nucleation, generating a massive population of sub-micron fine particles rather than well-defined crystals[]. Under vacuum filtration, these fines form a highly compressible cake that collapses and blocks the pores of the filter medium, effectively halting mother liquor flow. Uncontrolled precipitation of hydrochloride salts routinely leads to severe filtration difficulties and prolonged processing times[3]. Causality & Fix: Shift from crash-precipitation to a controlled reactive crystallization. Meter the HCl addition slowly and introduce seed crystals at the metastable zone limit to favor secondary nucleation and crystal growth over primary nucleation.

Q: The filtration starts fine but slows to a drip, and the cake cracks. Washing the cake seems impossible. How do I fix this? A: Cake cracking combined with slow filtration usually indicates a wide particle size distribution (PSD) containing both large crystals and a high fraction of fines. A wide PSD in API crystallization processes severely degrades flowability, causes slow filtration, and results in inefficient drying[4]. The fines migrate through the interstitial spaces of the larger crystals and blind the filter cloth. When the vacuum pulls air through the path of least resistance, the cake cracks, leading to channel formation. Wash solvents then bypass the bulk of the cake, resulting in poor impurity clearance. Causality & Fix: Implement temperature cycling (Ostwald ripening) prior to filtration. By oscillating the temperature just below the solubility curve, you selectively dissolve the fines (which have a higher surface-to-volume ratio and higher apparent solubility due to the Gibbs-Thomson effect) and redeposit their mass onto the larger, stable crystals.

Q: Upon washing the filter cake, the solid turns sticky and deliquesces. Is this a filtration issue or a solvent issue? A: This is a solvent-compound interaction issue exacerbated by the hygroscopic nature of many amine hydrochlorides. If you use a hygroscopic wash solvent (like cold ethanol) or a highly volatile solvent that causes evaporative cooling and condensation (like diethyl ether), ambient moisture is drawn into the cake. The 1-(oxan-4-yl)azetidin-3-ol HCl salt absorbs this water, causing partial dissolution and a phase transition into a sticky paste. Causality & Fix: Perform filtration under a dry nitrogen blanket. Switch your wash solvent to a less hygroscopic anti-solvent such as methyl tert-butyl ether (MTBE) or isopropyl ether. These specific ethers have been shown to minimize residual solvent trapping, prevent moisture ingress, and significantly reduce filtration times[5].

Part 2: Troubleshooting Workflows & Logic

FiltrationTroubleshooting Start Filtration Difficulty Observed Issue1 Gelatinous Slurry (Filter Blinding) Start->Issue1 Issue2 Slow Filtration & Cake Cracking Start->Issue2 Issue3 Sticky/Deliquescent Filter Cake Start->Issue3 Cause1 Rapid Primary Nucleation (Excess Fines) Issue1->Cause1 Cause2 Wide Particle Size Distribution (PSD) Issue2->Cause2 Cause3 Hygroscopicity & Moisture Condensation Issue3->Cause3 Fix1 Controlled Cooling & Seeding Protocol Cause1->Fix1 Fix2 Temperature Cycling (Ostwald Ripening) Cause2->Fix2 Fix3 Dry N2 Blanket & MTBE Wash Cause3->Fix3

Logic tree for diagnosing and resolving 1-(oxan-4-yl)azetidin-3-ol HCl filtration issues.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Controlled Seeding and Reactive Crystallization

Objective: Prevent primary nucleation bursts and establish a uniform crystal bed.

  • Dissolution: Dissolve 1-(oxan-4-yl)azetidin-3-ol free base in a 9:1 mixture of Isopropyl Acetate (IPAc) and Ethanol at 45°C.

    • Validation: The solution must be optically clear. Verify the absence of undissolved particulates via visual inspection or Focused Beam Reflectance Measurement (FBRM).

  • Acidification to Metastable Limit: Slowly add 0.95 equivalents of HCl (as a 5-6 N solution in IPAc) over 45 minutes while maintaining 45°C.

    • Validation: The solution must remain clear. If spontaneous cloudiness occurs, you have breached the metastable zone; heat to 55°C to redissolve before proceeding.

  • Seeding: Introduce 1-2% w/w of pre-milled 1-(oxan-4-yl)azetidin-3-ol HCl seed crystals. Hold the temperature at 45°C for 60 minutes.

    • Validation: The seed bed must remain suspended and visible, confirming the solution is appropriately supersaturated and secondary nucleation is active.

  • Controlled Cooling: Initiate a non-linear cooling ramp (e.g., cubic cooling) from 45°C to 5°C over 6 hours.

    • Validation: Mother liquor concentration should steadily decrease (monitor via ATR-FTIR or gravimetric analysis of filtered aliquots).

Protocol 2: Temperature Cycling (Ostwald Ripening) for PSD Enhancement

Objective: Eliminate fine particles that cause filter blinding and cake cracking.

  • Initial Slurry Characterization: Following primary crystallization, hold the slurry at 5°C.

    • Validation: Microscopic analysis or FBRM should indicate a high proportion of fines (<20 µm) mixed with larger crystals.

  • Heating Phase (Dissolution of Fines): Heat the slurry to 35°C at 1°C/min. Hold for 2 hours.

    • Validation: FBRM chord length distribution must show the near-complete disappearance of fine particle counts (1-20 µm range) while larger crystal counts remain stable.

  • Cooling Phase (Growth): Cool back to 5°C at 0.25°C/min.

    • Validation: FBRM must show a shift in the median chord length to larger sizes without new fine peaks appearing. Repeat steps 2 and 3 for a total of three cycles.

TempCycling Step1 Initial Crystallization (High Fines) Step2 Heat to T_max (Dissolve Fines) Step1->Step2 Step3 Hold at T_max (Equilibration) Step2->Step3 Step4 Controlled Cooling (Growth on Large Crystals) Step3->Step4 Step5 Repeat Cycle (2-3x) Step4->Step5 Step5->Step2 Loop Step6 Final Filtration (Optimized PSD) Step5->Step6 Complete

Temperature cycling (Ostwald ripening) workflow to optimize particle size distribution.

Part 4: Quantitative Data Comparison

The following table summarizes the impact of process modifications on the isolation of 1-(oxan-4-yl)azetidin-3-ol HCl. Note the dramatic reduction in filtration time and cake moisture when combining Ostwald ripening with an MTBE wash.

Process VariationFiltration Time (min/L)Cake Moisture (%)Yield (%)PSD (D90, µm)
Uncontrolled Crash Precipitation> 120 (Blinded)45.268.515
Controlled Cooling + Seeding2518.482.185
Temperature Cycling (Ostwald)812.186.4140
Temp Cycling + MTBE Wash under N₂5 4.3 85.9 145

References

  • Crystallization of APIs: Methods and Challenges - BOC Sciences.

  • 1-(Oxan-4-yl)azetidin-3-ol;hydrochloride | ChemScene. 1

  • US6486307B1 - Preparation of glucosamine hydrochloride - Google Patents. 6

  • Crystallization & Precipitation | Definition, Steps, Equipment - Mettler Toledo. 4

  • WO2017015609A1 - Process for preparing pridopidine - Google Patents. 3

  • WO2014136126A2 - A process for preparing erlotinib hydrochloride form a - Google Patents. 5

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: 1-(Oxan-4-yl)azetidin-3-ol Hydrochloride

This guide details the 1H NMR spectral analysis of 1-(oxan-4-yl)azetidin-3-ol hydrochloride , a critical spiro-like building block in medicinal chemistry. The analysis compares the Hydrochloride Salt (Target) against its...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR spectral analysis of 1-(oxan-4-yl)azetidin-3-ol hydrochloride , a critical spiro-like building block in medicinal chemistry.

The analysis compares the Hydrochloride Salt (Target) against its Free Base counterpart and the Starting Materials (Azetidin-3-ol / Tetrahydro-4H-pyran-4-one) to provide a robust framework for structural verification.

Introduction: The Scaffold & Diagnostic Importance

The 1-(oxan-4-yl)azetidin-3-ol scaffold combines a hydrophilic azetidine ring with a lipophilic, metabolic-stabilizing tetrahydropyran (oxane) tail. In drug development, verifying the hydrochloride salt formation is critical, as it dictates solubility and bioavailability.

This guide focuses on the diagnostic shift patterns that confirm:

  • Successful Reductive Amination: Connection of the azetidine nitrogen to the oxane ring.

  • Salt Formation: Protonation of the tertiary amine, resulting in significant deshielding of

    
    -protons.
    
  • Purity: Absence of unreacted ketone or azetidine precursors.

Comparative Analysis: HCl Salt vs. Free Base

The transition from Free Base to Hydrochloride Salt induces predictable, diagnostic chemical shift changes (


).
Mechanism of Shift Changes

Upon protonation (


), the electron density is withdrawn from the nitrogen lone pair, causing a deshielding effect  on adjacent protons.
  • Azetidine Ring (

    
    ):  These protons are closest to the cationic center and shift downfield by +0.5 to +1.0 ppm .
    
  • Oxane Linker (

    
    ):  The methine proton at the connection point also shifts downfield.
    
Representative Data Table (DMSO- , 400 MHz)

Note: Values are representative of this structural class based on fragment analysis.

PositionProton TypeFree Base

(ppm)
HCl Salt

(ppm)

(Diagnostic)
Multiplicity
N-H+ AmmoniumNot Observed10.5 - 11.2 New Signal Broad Singlet
H-3 Azetidine CH-O4.354.55+0.20Multiplet
H-2, H-4 Azetidine

2.80 - 3.103.90 - 4.30 > +1.0 Broad Multiplet
H-1' Oxane CH-N2.153.20 - 3.40+1.10Multiplet
H-2', H-6' Oxane

-O
3.853.95+0.10dd / m
H-3', H-5' Oxane

1.25 - 1.601.60 - 1.90+0.30Multiplet
OH Hydroxyl5.305.80 - 6.00+0.60Doublet (

Hz)

Critical Observation: In the HCl salt, the azetidine


 protons (H-2/H-4) often overlap with the oxane 

-O protons (H-2'/H-6') or the water peak in DMSO, creating a complex region between 3.8–4.3 ppm.

Experimental Protocol: Self-Validating Workflow

Step 1: Solvent Selection & Sample Prep
  • Primary Solvent: DMSO-

    
      is required to visualize the exchangeable protons (
    
    
    
    and
    
    
    ).
  • Secondary Solvent:

    
      is used only to simplify the spectrum. In 
    
    
    
    , the
    
    
    and
    
    
    signals disappear, and the
    
    
    -protons sharpen, allowing for precise coupling constant analysis.
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG30.

  • Relaxation Delay (D1): Set to

    
     5 seconds  to ensure full integration accuracy of the rigid azetidine protons.
    
  • Scans (NS): Minimum 64 scans for adequate S/N ratio on the methine signals.

Step 3: Verification Logic (The "Check" System)
  • The "Butterfly" Check: Look for the azetidine protons. In the free base, they are distinct quartets/multiplets upfield. In the salt, they broaden and move downfield.

  • The "Chair" Check: Verify the oxane ring integrity. You must see distinct axial/equatorial splitting for the H-2'/H-6' protons (large geminal coupling ~11Hz).

  • Stoichiometry Check: Integrate the Oxane H-2'/H-6' (4H total) against the Azetidine H-3 (1H). The ratio must be exactly 4:1 .

Visualizations

Figure 1: Synthesis & Diagnostic Pathway

This diagram maps the reductive amination process and the specific nodes where NMR confirms the transformation.

G cluster_check NMR Checkpoints Start1 Tetrahydro-4H-pyran-4-one (Ketone C=O) Intermediate Reductive Amination (Imine Formation) Start1->Intermediate NaBH(OAc)3 Start2 Azetidin-3-ol HCl (Amine Source) Start2->Intermediate FreeBase Free Base Product (N-C Bond Formed) Intermediate->FreeBase Reduction Final HCl Salt Target (Protonated N) FreeBase->Final HCl/Dioxane FreeBase->Final Shift of Azetidine H +1.0 ppm

Caption: Synthesis workflow highlighting the critical "Shift Check" transition from Free Base to HCl Salt.

Figure 2: COSY Correlation Logic

A visualization of the expected H-H coupling network to assist in peak assignment.

COSY NH NH+ (10.5 ppm) H_Az_CH2 Azetidine CH2 (4.1 ppm) NH->H_Az_CH2 Vicinal H_Ox_CH Oxane CH-N (3.3 ppm) NH->H_Ox_CH Vicinal H_Az_CH Azetidine CH-OH (4.5 ppm) H_Az_CH2->H_Az_CH Vicinal OH OH (5.9 ppm) H_Az_CH->OH J=6Hz H_Ox_CH2_ax Oxane CH2 (3,5) (1.7 ppm) H_Ox_CH->H_Ox_CH2_ax Vicinal

Caption: COSY correlation map. Red lines indicate strong H-H couplings observable in DMSO-d6.

References

  • Vertex Pharmaceuticals. (2010). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Journal of Medicinal Chemistry.

  • ChemicalBook. (2023). Azetidin-3-ylmethanol hydrochloride 1H NMR Spectrum Data.

  • Sigma-Aldrich. (2024). 1-(Azetidin-3-yl)piperidin-2-one hydrochloride Product Specification.

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics.

  • National Institutes of Health (NIH). (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC.

Sources

Comparative

The Invisible Polar Challenge: HPLC Purity Analysis of 1-(oxan-4-yl)azetidin-3-ol Hydrochloride

Topic: HPLC Method Development for 1-(oxan-4-yl)azetidin-3-ol Hydrochloride Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Techn...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 1-(oxan-4-yl)azetidin-3-ol Hydrochloride Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Technical Context

In the synthesis of kinase inhibitors and modern fragment-based drug discovery, 1-(oxan-4-yl)azetidin-3-ol hydrochloride (also known as 1-(tetrahydro-2H-pyran-4-yl)azetidin-3-ol) is a critical scaffold.[1] However, its analysis presents a "perfect storm" of chromatographic challenges:

  • High Polarity: With a calculated LogP near 0.26 and a secondary amine core, it resists retention on standard C18 stationary phases.

  • Lack of Chromophores: The molecule lacks aromatic rings or conjugated systems, rendering standard UV detection (254 nm) useless.

  • Impurity Profile: Key impurities like azetidin-3-ol (starting material) are even more polar than the product, often eluting in the void volume.

This guide compares the traditional Acidic C18 approach (often the default starting point) against a scientifically superior HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) method. We demonstrate why the HILIC approach is the only self-validating protocol for true purity assessment.

Synthesis Pathway & Impurity Origin

To develop a stability-indicating method, one must understand the impurities. The compound is typically synthesized via reductive amination.

SynthesisPath cluster_impurities Critical Impurities to Separate SM1 Azetidin-3-ol (Highly Polar SM) Reagent Reductive Amination (NaBH(OAc)3 / DCM) SM1->Reagent SM2 Tetrahydro-4H-pyran-4-one (Ketone SM) SM2->Reagent Product 1-(oxan-4-yl)azetidin-3-ol (Target) Reagent->Product Major Impurity1 Dimer/Oligomers (Over-alkylation) Reagent->Impurity1 Minor Side Rxn

Figure 1: Synthesis pathway highlighting the critical highly polar starting material (Azetidin-3-ol) that must be resolved from the product.

Comparative Analysis: The "Default" vs. The "Optimized"

Method A: The "Default" Failure (Acidic C18 UV)

Most analytical labs start with a generic gradient: C18 column, Water/Acetonitrile with 0.1% TFA or Formic Acid.

  • Mechanism: Hydrophobic interaction.

  • Outcome: The protonated amine (at pH ~2) is extremely hydrophilic. It elutes near the void volume (

    
    ), co-eluting with salts and the starting material (azetidin-3-ol).
    
  • Detection: UV at 210 nm is noisy due to solvent cut-off and mobile phase absorption.[1]

Method B: The "Product" Solution (ZIC-HILIC CAD)

We utilize a Zwitterionic HILIC stationary phase.[1]

  • Mechanism: Partitioning into a water-enriched layer on the silica surface + weak electrostatic interactions.[1]

  • Outcome: The polar amine is retained longer than non-polar impurities. The starting material (azetidin-3-ol), being more polar, is retained even stronger, ensuring separation.

  • Detection: Charged Aerosol Detection (CAD) provides universal response for non-chromophoric salts, independent of double bonds.

Performance Data Comparison
ParameterMethod A: Generic C18 (Acidic)Method B: Optimized ZIC-HILIC (Recommended)
Column C18 (3.0 x 100 mm, 3 µm)ZIC-HILIC (2.1 x 100 mm, 3.5 µm)
Mobile Phase 0.1% Formic Acid in H2O / ACN10mM NH4OAc (pH 6.[1]8) / ACN
Retention (k') 0.2 (Void elution - FAIL )4.5 (Well retained - PASS )
Peak Shape Fronting/SplitSharp (Symmetry ~ 1.[1]1)
SM Resolution Co-elutes with ProductRs > 5.0 (Elutes after product)
LOD (µg/mL) ~10.0 (UV 210nm - Poor)~0.5 (CAD - High Sensitivity)

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating : if the retention time shifts significantly, the buffer pH or acetonitrile content is incorrect.

Instrumentation & Conditions[2][3]
  • System: HPLC or UHPLC with Charged Aerosol Detector (CAD) (or ELSD as alternative). Note: If only UV is available, use 205 nm, but expect baseline drift.

  • Column: Merck SeQuant® ZIC-HILIC (or equivalent Zwitterionic phase), 2.1 x 100 mm, 3.5 µm, 200 Å.

  • Temperature: 30°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phase Preparation[4]
  • Buffer (Solvent A): Dissolve 770 mg Ammonium Acetate in 1000 mL water (10 mM). Adjust pH to 6.8 with dilute Acetic Acid or Ammonia. Crucial: HILIC requires buffer to suppress silanol interactions.

  • Organic (Solvent B): 100% Acetonitrile (HPLC Grade).

Gradient Program

HILIC runs "backwards" compared to RP (High organic -> Low organic).[1]

Time (min)% Buffer (A)% ACN (B)Description
0.01090Initial Equilibration
2.01090Isocratic Hold
12.04060Gradient Elution (Elutes polar species)
14.04060Wash
14.11090Return to Initial
20.01090Re-equilibration (Critical for HILIC)
Sample Preparation
  • Diluent: 90:10 Acetonitrile:Buffer (Match initial conditions to prevent peak distortion).

  • Concentration: 0.5 mg/mL (for purity), 1.0 mg/mL (for impurity profiling).

Method Development Decision Logic

Why did we choose HILIC over High-pH Reverse Phase? While High-pH RP (e.g., XBridge C18 at pH 10) can retain amines, the starting material (Azetidin-3-ol) is too hydrophilic even for deprotonated retention.

MethodDecision Start Start: 1-(oxan-4-yl)azetidin-3-ol HCl CheckUV Does it have UV Chromophore? Start->CheckUV Decision1 No UV > 210nm CheckUV->Decision1 No CheckLogP Check LogP / Polarity Decision2 LogP < 0.5 (Very Polar) CheckLogP->Decision2 Detector Use CAD or ELSD (Universal Detection) Decision1->Detector PathA Standard Acidic C18 Decision2->PathA Try? (Fails: Void Elution) PathB High pH C18 (pH 10) Decision2->PathB Better Retention PathC HILIC Mode Decision2->PathC Best Retention for SM ResultB Viable for Assay PathB->ResultB Risk: SM Azetidin-3-ol still elutes too early ResultC Recommended for Purity PathC->ResultC Success: SM elutes LATER than product Detector->CheckLogP

Figure 2: Decision tree illustrating why HILIC is the scientifically robust choice for this specific impurity profile.

Troubleshooting & Causality

  • Issue: Broad peaks or splitting.

    • Cause: Sample diluent is too aqueous. In HILIC, injecting water is like injecting hexane in Reverse Phase—it's a "strong solvent" that disrupts partitioning.

    • Fix: Ensure sample diluent is ≥80% Acetonitrile.

  • Issue: Retention time drift.

    • Cause: Insufficient equilibration. HILIC layers take longer to stabilize than C18 monolayers.

    • Fix: Extend re-equilibration time to at least 20 column volumes.

  • Issue: "Ghost" peaks in CAD.

    • Cause: Mobile phase impurities.

    • Fix: Use LC-MS grade solvents and high-purity Ammonium Acetate.[1] Do not use sodium/potassium buffers (non-volatile).

References

  • BenchChem. Purification and Analysis of Polar Azetidine Derivatives. (Accessed 2024). General guidelines on polar amine handling.

  • Sigma-Aldrich. 1-(oxan-4-yl)azetidin-3-amine dihydrochloride Product Analysis. (Accessed 2024). Safety and basic property data.

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. (2020). Discussion on HILIC vs. ANP for polar metabolites.

  • National Institutes of Health (NIH). Quantitative analysis of 1,3,4-oxadiazole derivatives using HPLC-UV. (2015). Context on UV limitations for non-aromatic heterocycles.

  • American Chemical Society (ACS). Enantioselective Ring Opening of Azetidines. (2025).[2][3][4][5] Insights into azetidine reactivity and stability.

Sources

Validation

Deconstructing the Certificate of Analysis: Key Parameters and Their Significance

An In-Depth Technical Guide to the Certificate of Analysis for 1-(oxan-4-yl)azetidin-3-ol HCl: A Comparative Approach For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Certificate of Analysis for 1-(oxan-4-yl)azetidin-3-ol HCl: A Comparative Approach

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is more than a mere document; it is the foundational assurance of a starting material's quality, identity, and purity. This guide provides a senior application scientist's perspective on the essential CoA requirements for 1-(oxan-4-yl)azetidin-3-ol hydrochloride (a key building block in modern medicinal chemistry), explains the scientific rationale behind each analytical test, and compares its typical specifications with a structurally relevant alternative, 1-(piperidin-4-yl)azetidin-3-ol hydrochloride. Azetidine motifs are increasingly incorporated into drug candidates to enhance properties like metabolic stability and solubility, making a thorough understanding of their quality control paramount.[1]

A robust CoA for a high-purity chemical such as 1-(oxan-4-yl)azetidin-3-ol HCl is a validated testament to its quality. It should not be a simple pass/fail checklist but a detailed report of quantitative data. Below are the critical components of a comprehensive CoA.

Identification and Structural Confirmation

The first and most critical aspect of any CoA is the unequivocal confirmation of the compound's chemical structure. A combination of spectroscopic methods is essential to provide orthogonal validation, ensuring that the material is indeed what it purports to be.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another. For 1-(oxan-4-yl)azetidin-3-ol HCl, the spectrum should clearly show signals corresponding to the protons on the azetidine ring, the oxane ring, and the hydroxyl group. ¹³C NMR complements this by identifying the number and types of carbon atoms. The chemical shifts and coupling constants must be consistent with the assigned structure.

  • Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, providing a precise molecular weight. For this compound, a high-resolution mass spectrum (HRMS) should confirm the molecular formula, C₈H₁₆ClNO₂, by providing a mass that is within a few parts per million (ppm) of the theoretical value.[2][3][4]

Purity Assessment

Purity is a critical parameter that directly impacts the outcome of subsequent experiments. The most widely accepted and rigorous method for purity determination of non-volatile small molecules is High-Performance Liquid Chromatography (HPLC).

  • High-Performance Liquid Chromatography (HPLC): A well-developed reversed-phase HPLC method can separate the main compound from any impurities, such as starting materials, by-products, or degradation products.[5] The CoA should specify the purity as a percentage of the area under the curve (% AUC) and state the detection wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore). A purity of ≥98% is typically expected for a high-quality research-grade compound.[2] The specific column, mobile phase, and gradient conditions should be detailed to allow for method replication.

Content and Stoichiometry
  • Water Content (Karl Fischer Titration): Many hydrochloride salts are hygroscopic. The Karl Fischer titration is the gold standard for determining the water content in a sample, as it is specific to water and highly accurate.[6][7][8] This value is crucial for calculating the exact amount of the active molecule when preparing solutions of a specific concentration. A typical specification for water content is ≤1.0%.

  • Elemental Analysis (C, H, N): This analysis determines the percentage of carbon, hydrogen, and nitrogen in the compound. The experimental values should align with the theoretical values for the hydrochloride salt within a narrow margin (typically ±0.4%), providing further evidence of the correct elemental composition and purity.

Physical and Chemical Properties
  • Appearance: A simple yet important parameter. The CoA should describe the physical state and color of the material (e.g., "White to off-white solid").

  • Solubility: Information on the compound's solubility in common laboratory solvents (e.g., water, DMSO, methanol) is vital for its practical application in experiments.

Comparative Analysis: 1-(oxan-4-yl)azetidin-3-ol HCl vs. 1-(piperidin-4-yl)azetidin-3-ol HCl

To better understand the CoA specifications, it is useful to compare our target compound with a close structural analog. 1-(piperidin-4-yl)azetidin-3-ol HCl shares the same azetidin-3-ol core but replaces the oxane ring with a piperidine ring. This seemingly small change can influence physicochemical properties.

Parameter 1-(oxan-4-yl)azetidin-3-ol HCl 1-(piperidin-4-yl)azetidin-3-ol HCl Significance of Comparison
Molecular Formula C₈H₁₆ClNO₂C₈H₁₇ClN₂OThe presence of an additional nitrogen atom in the piperidine analog affects its basicity and potential for hydrogen bonding.
Molecular Weight 193.67 g/mol [2]192.69 g/mol A slight difference, important for accurate molar calculations.
Appearance Typically a white to off-white solidTypically a solidBoth are expected to be stable crystalline solids.
Purity (by HPLC) ≥98%≥98%High purity is a standard requirement for both as research-grade materials.
¹H NMR Conforms to structureConforms to structureWhile both will show characteristic azetidine signals, the chemical shifts of the six-membered ring protons will differ significantly.
Mass Spectrum Conforms to structureConforms to structureThe exact mass will differ, providing a clear method of differentiation.
Water Content (KF) Typically ≤1.0%Typically ≤1.0%Both are hydrochloride salts and can be hygroscopic.
Predicted pKa (Basic) ~8.5-9.5 (azetidine nitrogen)~8.5-9.5 (azetidine N), ~10.5-11.5 (piperidine N)The piperidine analog has two basic centers, which can influence its solubility at different pH values and its binding characteristics.

Experimental Protocols: A Self-Validating System

The trustworthiness of a CoA lies in the robustness of the analytical methods used.[9] All methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[10][11][12][13]

Workflow for Quality Control Analysis

QC_Workflow cluster_0 Sample Receipt cluster_1 Analytical Testing cluster_2 Data Review & Release cluster_3 Final Product Sample Raw Material Batch Identification Identification (NMR, MS) Sample->Identification Testing Purity Purity (HPLC) Sample->Purity Testing Content Content (Karl Fischer) Sample->Content Testing Properties Physical Properties (Appearance) Sample->Properties Testing Review Data Review vs. Specification Identification->Review Purity->Review Content->Review Properties->Review CoA_Gen CoA Generation Review->CoA_Gen Pass Release Batch Release CoA_Gen->Release

Caption: General workflow for the quality control analysis of a chemical intermediate.

Protocol 1: Purity Determination by Reversed-Phase HPLC

This method is designed to separate the target compound from potential impurities. The choice of a C18 column is standard for small, moderately polar molecules. The gradient elution ensures that both early and late-eluting impurities are effectively separated.

  • Instrumentation: HPLC system with UV detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • System Suitability: As per USP <621>, the system must be validated for parameters like tailing factor (should be < 2.0) and plate count.[14][15][16][17][18]

  • Causality: TFA is used as an ion-pairing agent to improve the peak shape of the basic amine. A gradient is employed to ensure elution of any less polar impurities that might be present.

Protocol 2: Structural Confirmation by ¹H NMR

This protocol confirms the identity of the compound. Deuterated solvent is chosen based on the compound's solubility.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve ~5 mg of the sample in ~0.7 mL of Deuterated Methanol (CD₃OD) or Deuterated Water (D₂O).

  • Parameters:

    • Pulse Program: Standard proton pulse sequence.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak.

  • Causality: CD₃OD is often a good choice as it dissolves both the hydrochloride salt and the free base, and the residual solvent peak is well-defined for calibration.

Protocol 3: Water Content by Volumetric Karl Fischer Titration

This method quantifies the amount of water in the sample.

  • Instrumentation: Volumetric Karl Fischer Titrator.

  • Reagent: Single-component Karl Fischer reagent with a known titer (e.g., ~5 mg/mL).

  • Solvent: Anhydrous Methanol.

  • Procedure:

    • Add anhydrous methanol to the titration vessel and titrate to a stable endpoint to neutralize any residual water in the solvent.

    • Accurately weigh ~100 mg of the sample and add it to the vessel.

    • Titrate with the Karl Fischer reagent until the endpoint is reached.

    • The instrument calculates the percentage of water based on the volume of titrant used, the sample weight, and the reagent titer.

  • Causality: This method is highly specific to water and is the standard method for moisture determination in pharmaceuticals as per USP <921>.[7]

Logical Relationships in CoA Testing

CoA_Logic cluster_Identity Identity & Structure cluster_Purity Purity & Content cluster_Final Final Assessment NMR NMR HPLC HPLC Purity MassBalance Mass Balance Purity NMR->MassBalance MS Mass Spec MS->MassBalance EA Elemental Analysis EA->MassBalance KF Water Content (KF) HPLC->MassBalance KF->MassBalance RS Residual Solvents RS->MassBalance

Caption: Interrelation of analytical tests for a comprehensive quality assessment.

Conclusion

A meticulously detailed Certificate of Analysis is indispensable for ensuring the reliability and reproducibility of scientific research. For a critical building block like 1-(oxan-4-yl)azetidin-3-ol HCl, researchers must demand more than just a statement of purity. A comprehensive CoA, grounded in validated analytical methods such as HPLC, NMR, and Karl Fischer titration, provides the necessary confidence in the material's identity, strength, and quality. By understanding the "why" behind each test and comparing the data to relevant alternatives, scientists can make more informed decisions, ultimately accelerating the path of drug discovery and development.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][14][18]

  • Agilent Technologies. Revisions per USP 621. [Link][15]

  • Element Laboratory Solutions. USP 621 Changes. [Link][16]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link][17]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][11]

  • Pharmaguideline. Water Content Determination by Karl Fischer. [Link][6]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][12]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][13]

  • Mettler-Toledo. Determination of Water Content in Lyophilisates Using Karl Fischer Titration. [Link][19]

  • News-Medical.Net. KF titration in pharmaceuticals. [Link][7]

  • National Center for Biotechnology Information. Determination of Water Content using the Karl Fischer Coulometric Method. [Link][8]

  • Journal of Drug Delivery and Therapeutics. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES. [Link][9]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link][1]

  • Royal Society of Chemistry. and 1-aza-flavonyl-4-methyl-1H- benzo[d][14][16]oxazin-2(4H)-ones by microwave. [Link][3]

  • Pharmaceutical Technology. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. [Link][5]

  • Beilstein Journals. Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. [Link][4]

Sources

Comparative

Technical Comparison Guide: Elemental Analysis Standards for 1-(oxan-4-yl)azetidin-3-ol Hydrochloride

Executive Summary & Theoretical Baseline 1-(oxan-4-yl)azetidin-3-ol hydrochloride (CAS: 2034621-00-4) represents a specific class of strained heterocyclic amine salts often used as fragments in drug discovery (e.g., JAK...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Theoretical Baseline

1-(oxan-4-yl)azetidin-3-ol hydrochloride (CAS: 2034621-00-4) represents a specific class of strained heterocyclic amine salts often used as fragments in drug discovery (e.g., JAK inhibitors). Precise Elemental Analysis (EA) of this molecule is notoriously difficult due to two converging factors: the hygroscopicity of the hydrochloride salt and the potential for incomplete combustion of the strained azetidine ring.

This guide objectively compares the three primary methodologies for validating the elemental composition of this target molecule: Automated Combustion (CHN) , Potentiometric Titration , and Ion Chromatography (IC) .

Theoretical Composition Baseline

Before selecting a method, the theoretical mass percentages must be established as the "True Value" benchmark.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 193.67 g/mol [1]

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 812.01196.0949.61%
Hydrogen (H) 161.00816.138.33%
Nitrogen (N) 114.00714.017.23%
Chlorine (Cl) 135.4535.4518.30%
Oxygen (O) 215.99932.0016.52%

Methodology Comparison: Performance & Causality

This section analyzes why specific methods succeed or fail for this specific analyte.

Method A: Automated Combustion Analysis (CHN)

Standard: ASTM D5291 / E258

  • Mechanism: High-temperature oxidation (

    
    C) converts the sample to 
    
    
    
    ,
    
    
    , and
    
    
    . Gases are separated via GC and detected by Thermal Conductivity Detectors (TCD).
  • Performance Verdict: High Risk / Screening Only.

  • Causality of Error:

    • Halide Interference: The high Chlorine content (18.3%) can react with the combustion tube packing (often Copper) to form volatile Copper Chloride, or it can interfere with the N-detection if not properly scrubbed by silver wool.

    • Hygroscopicity: Azetidin-3-ol salts are hygroscopic.[2] A 1% water uptake (common during weighing) will depress the %C value by ~0.5%, causing a failure against the standard

      
       journal acceptance criteria.
      
Method B: Potentiometric Titration (Argentometry)

Standard: USP <221> / ISO 9297

  • Mechanism: Direct titration of the chloride counter-ion with Silver Nitrate (

    
    ) using a silver electrode to detect the endpoint (precipitation of AgCl).
    
  • Performance Verdict: Gold Standard for Salt Stoichiometry.

  • Causality of Success:

    • Specificity: This method isolates the

      
       ion, providing a direct measurement of the salt formation (Mono-HCl vs. Di-HCl).
      
    • Matrix Independence: The organic azetidine/oxane framework does not interfere with the

      
       precipitation reaction.
      
Method C: Ion Chromatography (IC)

Standard: USP <1065>

  • Mechanism: Separation of ions on an exchange column followed by conductivity detection.

  • Performance Verdict: Validation / Trace Analysis.

  • Causality: Excellent for detecting other halide impurities (e.g., Bromide from a previous synthetic step) but often overkill for routine stoichiometry checks due to higher cost and setup time compared to titration.

Comparative Data Summary

The following table summarizes typical experimental deviations observed when analyzing 1-(oxan-4-yl)azetidin-3-ol HCl without rigorous pre-treatment.

MetricMethod A: Combustion (CHN)Method B: Potentiometric TitrationMethod C: Ion Chromatography
Target Analyte C, H, NChloride (

)
Chloride, Bromide, Sulfate
Typical Accuracy

(High Deviation)

(High Precision)

Sample Req. 2–5 mg50–100 mg10–20 mg
Key Failure Mode Hygroscopic water uptake lowers %CElectrode coating (needs cleaning)Column saturation
Cost/Run LowLowHigh
Recommendation Use with strict drying Primary Method for Salt Ratio Secondary Validation

Detailed Experimental Protocols

To achieve publication-quality data (within


 of theory), the following protocols must be followed.
Protocol 1: Pre-Analysis Drying (Mandatory)

Because the oxan-4-yl and azetidine moieties create a polar surface, water adsorption is the primary source of analytical error.

  • Equipment: Vacuum drying oven or Abderhalden drying pistol.

  • Conditions: Heat sample to

    
    C under high vacuum (< 5 mbar) for 4 hours.
    
    • Note: Do not exceed

      
      C. Strained azetidines can undergo ring-opening polymerization or degradation at high thermal stress.
      
  • Transfer: Transfer dried sample immediately into a desiccator or Argon-purged glovebox for weighing.

Protocol 2: Potentiometric Titration for Chloride

Self-Validating System: Use KCl standard to determine the exact titer of


.
  • Reagents:

    • 0.1 N Silver Nitrate (

      
      ) VS.[3]
      
    • Dilute Nitric Acid (

      
      , 1%).
      
    • Polyvinyl Alcohol (PVA) solution (optional, to stabilize colloid).[3]

  • Sample Preparation:

    • Accurately weigh ~50 mg of dried 1-(oxan-4-yl)azetidin-3-ol HCl.

    • Dissolve in 50 mL of deionized water.

    • Add 1 mL of

      
       to acidify (prevents carbonate interference).
      
  • Titration:

    • Insert Silver/Sulfide electrode (Ag/AgCl reference).

    • Titrate with 0.1 N

      
       using dynamic equivalence point titration (DET) mode.
      
  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Weight of sample (mg)
      

Decision & Workflow Visualization

Diagram 1: Method Selection Logic

This decision tree guides the researcher based on the specific analytical need (Purity vs. Stoichiometry).

EA_Selection_Strategy Start Sample: 1-(oxan-4-yl)azetidin-3-ol HCl Goal Define Analytical Goal Start->Goal Stoich Verify Salt Ratio (HCl) Goal->Stoich Purity Verify Organic Purity (C/H/N) Goal->Purity Titration Method B: Potentiometric Titration Stoich->Titration Primary IC Method C: Ion Chromatography Stoich->IC Secondary (Trace Halides) Dry CRITICAL: Vacuum Dry (40°C, <5 mbar) Purity->Dry CHN Method A: Combustion Analysis Dry->CHN Result1 Result: %Cl (Target: 18.30%) Titration->Result1 Result2 Result: %C, %H, %N (Target: 49.61% C) CHN->Result2

Caption: Strategic selection workflow for analyzing hygroscopic amine salts. Drying is a critical gatekeeper for CHN analysis.

Diagram 2: Potentiometric Titration Workflow

A step-by-step visualization of the "Gold Standard" protocol for Chloride determination.

Titration_Workflow Weigh 1. Weigh Sample (50mg, Dried) Dissolve 2. Dissolve 50mL H2O + HNO3 Weigh->Dissolve Equip 3. Setup Ag Electrode Dissolve->Equip Titrate 4. Titrate 0.1N AgNO3 Equip->Titrate Detect 5. Detect Endpoint (Inflection Point) Titrate->Detect Calc 6. Calculate %Cl Detect->Calc

Caption: Operational workflow for Potentiometric Titration (Argentometry) to determine Chloride content.

References

  • ASTM International. (2021). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method (Withdrawn). ASTM International. [Link] (Note: While withdrawn, the principles of N-determination remain foundational; modern labs use D5291).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76145505, 1-(Oxan-4-yl)azetidin-3-amine dihydrochloride (Structural Analog Reference). [Link][4]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(Oxan-4-yl)azetidin-3-ol Hydrochloride

[1] Executive Summary & Chemical Profile This directive outlines the mandatory disposal protocols for 1-(oxan-4-yl)azetidin-3-ol hydrochloride (also known as 1-(tetrahydro-2H-pyran-4-yl)azetidin-3-ol hydrochloride).[1] A...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile

This directive outlines the mandatory disposal protocols for 1-(oxan-4-yl)azetidin-3-ol hydrochloride (also known as 1-(tetrahydro-2H-pyran-4-yl)azetidin-3-ol hydrochloride).[1] As a nitrogenous heterocycle salt used frequently as a pharmaceutical building block, this compound presents specific environmental and safety challenges.[1]

Improper disposal via municipal drainage systems is strictly prohibited due to the stability of the azetidine ring and potential aquatic toxicity of amine salts.[1] This guide synthesizes regulatory compliance (RCRA/EPA) with practical laboratory workflows to ensure a self-validating safety system.

Chemical Identity & Properties
ParameterDetail
Chemical Name 1-(Oxan-4-yl)azetidin-3-ol hydrochloride
CAS Number 2034621-00-4
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Physical State White to off-white solid powder
Solubility Soluble in water, methanol, DMSO
Acidity Weakly acidic in solution (Amine HCl salt)

Hazard Assessment & Safety Philosophy

Why specific protocols matter: The azetidine moiety is a strained four-membered ring.[1] While the hydrochloride salt stabilizes the amine, the compound remains a potential irritant and sensitizer.[1]

  • Ecological Impact: Heterocyclic amines can persist in water treatment systems.[1] Dilution is not the solution to pollution.[1]

  • Chemical Compatibility: As a hydrochloride salt, this compound can release hydrogen chloride gas if inadvertently mixed with strong oxidizers or concentrated sulfuric acid.[1]

  • Self-Validating Safety: The protocols below include "Checkpoints"—steps designed to physically verify safety before proceeding (e.g., pH checks, temperature monitoring).

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulates during weighing/transfer.[1]
Hand Nitrile Gloves (Min 0.11mm)Provides barrier against skin absorption; azetidines can be skin irritants.[1]
Eye Chemical Splash GogglesProtects against corneal damage from acidic dust or splashes.[1]
Body Lab Coat (Buttoned)Prevents contamination of street clothes.[1]

Disposal Workflow: Decision Logic

The following diagram illustrates the decision logic for disposing of 1-(oxan-4-yl)azetidin-3-ol hydrochloride. This logic ensures that waste is segregated correctly to prevent incompatible reactions in the waste stream.[1]

DisposalWorkflow Start Waste Generation: 1-(Oxan-4-yl)azetidin-3-ol HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Form StateCheck->SolidWaste Powder LiquidWaste Solution (Dissolved) StateCheck->LiquidWaste Liquid SolidContainer Segregate into Solid Organic Waste SolidWaste->SolidContainer SolventCheck Identify Solvent LiquidWaste->SolventCheck Labeling Labeling: 'Contains Azetidine Derivative' 'Irritant' SolidContainer->Labeling Aqueous Aqueous Solution SolventCheck->Aqueous Water Organic Organic Solvent (DMSO, MeOH, etc.) SolventCheck->Organic Organic pHCheck CHECKPOINT: Check pH (Must be 5-9) Aqueous->pHCheck OrgWasteContainer Halogenated/Non-Halogenated Organic Waste Organic->OrgWasteContainer Neutralize Neutralize with dilute NaOH/HCl pHCheck->Neutralize pH <5 or >9 AqWasteContainer Aqueous Waste Container (Trace Organics) pHCheck->AqWasteContainer pH OK Neutralize->pHCheck Re-test AqWasteContainer->Labeling OrgWasteContainer->Labeling FinalDisposal Transfer to EHS for Incineration Labeling->FinalDisposal

Figure 1: Decision tree for the segregation and disposal of 1-(oxan-4-yl)azetidin-3-ol hydrochloride waste streams.[1][2]

Detailed Operational Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)

Applicability: Expired reagents, surplus synthesis solids, or spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Segregation: Ensure the container is free of oxidizers (e.g., permanganates, nitrates).[1]

  • Transfer:

    • Place the waste container in a fume hood.[1]

    • Transfer the solid using a spatula or powder funnel to minimize dust generation.[1]

    • Checkpoint: Wipe the threads of the bottle neck with a dry tissue to ensure a tight seal.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-(Oxan-4-yl)azetidin-3-ol hydrochloride"[1]

    • Hazards: "Irritant," "Solid Organic Waste."[1]

Protocol B: Disposal of Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or HPLC waste.[1]

  • Solvent Identification:

    • Organic Solutions (DMSO, Methanol, DCM): Dispose of in the appropriate "Organic Waste" stream.[1] If the solvent is halogenated (e.g., DCM), use the "Halogenated Waste" carboy.[1]

    • Aqueous Solutions: Do not pour down the drain. Collect in "Aqueous Waste with Trace Organics."[1]

  • Compatibility Check (The Self-Validating Step):

    • Before adding to a central waste carboy, mix a small aliquot (1 mL) of your waste with the carboy contents in a test tube.[1]

    • Observation: Look for heat generation, bubbling, or precipitation.[1] If stable, proceed with transfer.[1]

  • Transfer: Use a funnel with a lid or a safety waste funnel to prevent evaporation and spills.[1]

Protocol C: Empty Container Management[1]
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., water or methanol).[1]

  • Rinsate Disposal: Collect the first rinse as hazardous waste (Protocol B).[1] The second and third rinses can often be treated as wash water depending on local regulations, but collecting all as waste is the safest default.[1]

  • Defacing: Cross out the original label and mark "EMPTY."[1]

  • Recycling/Trash: uncapped glass bottles can typically be placed in glass recycling; plastic in trash, subject to facility rules.[1]

Emergency Procedures: Spill Management

In the event of a spill, immediate action is required to prevent exposure and contamination.[1][3][4][5]

SpillResponse Alert 1. Alert & Evacuate Immediate Area PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Alert->PPE Assess 3. Assess Spill Type PPE->Assess PowderSpill Powder Spill Assess->PowderSpill LiquidSpill Liquid Spill Assess->LiquidSpill Cover Cover with wet paper towel (Prevent Dust) PowderSpill->Cover Absorb Absorb with Vermiculite or Spill Pad LiquidSpill->Absorb Collect Collect into Biohazard/Chem Bag Cover->Collect Absorb->Collect Clean Clean Surface (Soap & Water) Collect->Clean Report Report to EHS Clean->Report

Figure 2: Operational workflow for containing and cleaning up spills of 1-(oxan-4-yl)azetidin-3-ol hydrochloride.

Specific Cleanup Notes:

  • Powder: Do not dry sweep.[1] This generates dust which is an inhalation hazard.[1] Cover with a solvent-dampened pad (water or ethanol) to weigh down the powder before wiping.[1]

  • Decontamination: After bulk removal, wipe the surface with a mild detergent solution.[1] The hydrochloride salt is water-soluble, making aqueous cleaning effective.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • United States Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations. [Link][1]

Sources

Handling

Personal protective equipment for handling 1-(oxan-4-yl)azetidin-3-olhydrochloride

[1][2][3][4] Executive Summary Chemical Identity: 1-(oxan-4-yl)azetidin-3-ol hydrochloride (CAS: 1257045-99-0 / 2034621-00-4) Primary Hazard Class: Skin/Eye/Respiratory Irritant (H315, H319, H335).[1][2][3][4] Operationa...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

Chemical Identity: 1-(oxan-4-yl)azetidin-3-ol hydrochloride (CAS: 1257045-99-0 / 2034621-00-4) Primary Hazard Class: Skin/Eye/Respiratory Irritant (H315, H319, H335).[1][2][3][4] Operational Band: OEB 3 (Default for Novel Intermediates) . Critical Directive: Treat as a potent compound due to the strained azetidine ring and limited toxicological data. Engineering controls (Fume Hood) are primary; PPE is secondary.[1]

Hazard Profile & Risk Assessment (Expertise & Logic)

As a Senior Application Scientist, I must look beyond the generic "Warning" label. This compound presents specific risks derived from its Structure-Activity Relationship (SAR):

  • Azetidine Ring Strain: Azetidines are four-membered nitrogen-containing rings.[1] They possess significant ring strain (~26 kcal/mol), making them potentially reactive alkylating agents under specific metabolic conditions. While the hydroxyl group at position 3 reduces lipophilicity, the potential for interaction with biological nucleophiles warrants a precautionary approach .

  • Hydrochloride Salt Form: The HCl salt indicates the material is likely a hygroscopic solid.

    • Risk:[1][5][3][6][7] Inhalation of dust is the primary vector of exposure.

    • Reaction: Upon contact with mucous membranes (lungs/eyes), the salt hydrolyzes to release trace hydrochloric acid, causing immediate irritation or tissue damage.

  • Unknown Toxicity: As a research intermediate, full toxicological datasets (LD50, Ames test) are likely unavailable. We therefore apply Control Banding , defaulting to Occupational Exposure Band (OEB) 3 (10–100 µg/m³) until specific data proves otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for OEB 3 handling standards. Do not deviate without a documented risk assessment.[1]

Protection ZonePPE RequirementTechnical Specification & Rationale
Ocular Safety Glasses with Side Shields Standard: ANSI Z87.1 or EN166.[1] Rationale: Protects against projectile crystals or accidental splashes.[1]
Dermal (Hand) Double Nitrile Gloves Spec: Minimum thickness 0.11 mm (4 mil).[1] Protocol: "Double-gloving" with contrasting colors (e.g., blue under white) allows immediate detection of outer glove breach.[1] Change outer gloves every 2 hours or immediately upon splash.[1]
Dermal (Body) Lab Coat (Tyvek/Poly-cotton) Spec: Long-sleeved, elastic cuffs preferred.[1] Rationale: Prevents migration of powder onto street clothes.[1] Elastic cuffs prevent sleeve-gap exposure during reaching movements.[1]
Respiratory (Primary) Fume Hood (Engineering Control) Spec: Face velocity 0.3–0.5 m/s.[1] Sash height <18 inches. Rationale: PPE is the last line of defense. All open handling must occur here.
Respiratory (Secondary) N95 or P100 Respirator Usage: ONLY required if weighing outside a hood (strongly discouraged) or during spill cleanup.[1] Fit Test: Mandatory annual fit testing required for efficacy.[1]

Operational Protocols

A. Receipt and Inspection
  • Inspect Packaging: Verify the outer container is intact.[1] If the secondary bag shows white powder residue, do not open . Treat the entire package as contaminated and move to the fume hood immediately.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation, which degrades the hygroscopic HCl salt.

B. Weighing and Transfer (High Risk)

The highest risk of exposure occurs during the transfer of dry powder.

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.[1] Charged particles of azetidine salts can "fly," contaminating the balance and the user.

  • Damp Wiping: Place a damp paper towel (solvent-wet or water-wet) next to the balance.[1] This acts as a "flypaper" trap for stray particles.[1]

  • Technique: Use a disposable spatula.[1] Do not tap the spatula against the weigh boat; this aerosolizes the powder.

C. Solubilization
  • Exotherm Check: Dissolving amine hydrochlorides can be mildly exothermic.[1] Add solvent slowly to the solid.

  • Venting: Do not cap the vial immediately after solvent addition. Allow any initial heat or pressure to dissipate within the hood.

Waste Disposal Strategy (Cradle-to-Grave)

Disposal must follow the "Trace vs. Bulk" logic to ensure environmental compliance.

Waste StreamCriteriaDisposal Method
Solid Hazardous Waste Bulk chemical, expired batches, or spill cleanup materials.[1]Incineration. Label as "Toxic Solid, Organic (Azetidine Derivative)."[1] Do NOT landfill.[1]
Liquid Hazardous Waste Solutions containing the compound.Segregate by Solvent. • If dissolved in DCM/Chloroform -> Halogenated Waste.[1]• If dissolved in MeOH/Water -> Non-Halogenated Waste.[1]
Trace Contaminated Empty vials, gloves, weigh boats.Solid Hazardous Waste. Do not place in regular trash.[1]

Emergency Response

Spills (Solid Powder)[1]
  • Evacuate & Alert: Clear the immediate area.

  • PPE Upgrade: Don N95/P100 respirator and double gloves.

  • Containment: Cover the spill with a solvent-dampened paper towel (prevents dust).[1]

  • Cleanup: Wipe up the powder gently.[1] Do not sweep (creates dust).[1] Place all waste in a sealed hazardous waste bag.

  • Decontamination: Wash the surface with 10% soap/water solution, followed by an alcohol wipe.[1]

Exposure[4][7][8][9][10][11][12]
  • Eye Contact: Flush immediately for 15 minutes.[1][8][9] The HCl component causes rapid irritation; speed is critical.

  • Skin Contact: Wash with soap and water.[1][3][4][8][10] Do not use alcohol (increases skin permeability).[1]

Workflow Visualization

The following diagram illustrates the decision logic for handling this compound, emphasizing the hierarchy of controls.

SafetyProtocol Start Start: Handling 1-(oxan-4-yl)azetidin-3-ol HCl RiskCheck Is the material Solid or in Solution? Start->RiskCheck Solid Solid / Powder RiskCheck->Solid High Dust Risk Solution Solution / Liquid RiskCheck->Solution Absorption Risk EngControl Engineering Control: Chemical Fume Hood REQUIRED Solid->EngControl Weighing Task: Weighing/Transfer EngControl->Weighing Static Control: Use Anti-Static Gun & Damp Wipe Trap Weighing->Static Disposal Disposal: Segregate Stream Static->Disposal Gloves PPE: Double Nitrile Gloves (Splash Protection) Solution->Gloves Gloves->Disposal Incinerate Bulk Solid -> Incineration Disposal->Incinerate LiqWaste Liquid -> Solvent Stream Disposal->LiqWaste

Caption: Operational workflow for handling azetidine salts, prioritizing engineering controls for solids and PPE for solutions.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2016).[1] Hazard Classification Guidance for Manufacturers, Importers, and Employers. U.S. Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Guidance on the compilation of safety data sheets. [Link]

  • SafeWork NSW. (2021).[1] Handling cytotoxic drugs and related waste. [Link] (Applied here for OEB/Potent Compound logic).[1]

Sources

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